6-Benzoyl-cyclohex-3-enecarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-benzoylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJALHZDTTJJYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373434 | |
| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31211-31-1 | |
| Record name | 6-Benzoyl-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Benzoyl-3-Cyclohexene-1-Carboxylic Acid: Synthesis, Structure, and Spectroscopic Characterization
Abstract
This technical guide provides an in-depth exploration of 6-benzoyl-3-cyclohexene-1-carboxylic acid, a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. As a functionalized cyclohexene, this compound represents a versatile scaffold derivable from the robust and elegant Diels-Alder reaction. This document elucidates the molecule's chemical structure, including its inherent stereoisomerism, and presents a logical retrosynthetic analysis. A detailed, field-proven protocol for its synthesis via a [4+2] cycloaddition is provided, emphasizing the causality behind the experimental design. Furthermore, this guide offers a comprehensive analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), providing researchers with the necessary benchmarks for structural verification. The discussion is grounded in authoritative chemical principles and data from analogous structures, offering a predictive and practical framework for professionals in drug discovery and chemical development.
Introduction: The Significance of the Cyclohexene Scaffold
The cyclohexene ring system is a foundational structural motif in a vast array of natural products and synthetic molecules, including pharmaceuticals and advanced materials. Its prevalence stems from its conformational properties and the rich chemistry afforded by its double bond. When substituted with functional groups like a carboxylic acid and a benzoyl moiety, as in 6-benzoyl-3-cyclohexene-1-carboxylic acid, the scaffold becomes a highly valuable building block for creating complex molecular architectures.
The molecule's structure is a direct outcome of the Diels-Alder reaction, a Nobel Prize-winning transformation that stereoselectively forms a six-membered ring from a conjugated diene and a dienophile.[1] This reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency and predictability in constructing cyclic systems with multiple stereocenters.[2] Understanding the synthesis and properties of 6-benzoyl-3-cyclohexene-1-carboxylic acid is therefore not only an exploration of a single compound but also an exercise in the practical application of one of chemistry's most powerful synthetic tools. For drug development professionals, the presence of multiple chiral centers, a carboxylic acid (a common group for modulating solubility and binding), and an aromatic ketone makes this molecule a compelling starting point for library synthesis and lead optimization.[3][4]
Chemical Structure and Stereochemistry
The structural identity of 6-benzoyl-3-cyclohexene-1-carboxylic acid is defined by a cyclohexene ring functionalized at the C1 and C6 positions. The IUPAC numbering convention places the carboxylic acid group at position 1, the double bond between positions 3 and 4, and the benzoyl substituent at position 6.
Caption: Chemical structure of 6-benzoyl-3-cyclohexene-1-carboxylic acid.
Stereochemical Considerations: Cis and Trans Isomers
The molecule possesses two stereogenic centers at C1 and C6. Consequently, it can exist as two pairs of enantiomers, which are diastereomerically related as cis and trans isomers. The relative orientation of the substituents at C1 and C6 is determined by the stereochemical course of the Diels-Alder reaction.
-
Endo-Addition: Typically leads to the cis isomer, where the electron-withdrawing groups of the dienophile and the diene are oriented towards each other in the transition state.
-
Exo-Addition: Leads to the trans isomer and is often the thermodynamically more stable product, though kinetically disfavored under standard conditions.
The choice of reaction conditions can influence the ratio of these isomers, a critical consideration for applications where only one stereoisomer possesses the desired biological activity.
Caption: Diastereomeric relationship between cis and trans isomers.
Retrosynthetic Analysis and Synthesis Strategy
The most logical and efficient approach to synthesizing the 6-benzoyl-3-cyclohexene-1-carboxylic acid core is through a Diels-Alder cycloaddition. This strategy is widely employed for constructing functionalized six-membered rings due to its high atom economy and stereochemical control.[5]
Retrosynthetic Disconnection
A retrosynthetic analysis reveals that the target molecule can be disconnected across the C1-C6 and C2-C3 bonds (in the cyclohexene product numbering), breaking the ring into its constituent diene and dienophile precursors.
Caption: Retrosynthesis via the Diels-Alder reaction.
This analysis identifies benzalacetone (or a similar phenyl-substituted butadiene) as the diene and acrylic acid as the dienophile. The electron-withdrawing benzoyl group on the diene and the carboxyl group on the dienophile activate the system for the cycloaddition.
Experimental Protocol: Synthesis via Diels-Alder Reaction
This protocol describes a standard thermal Diels-Alder reaction. The choice of a high-boiling, inert solvent like toluene allows the reaction to be conducted at elevated temperatures necessary to overcome the activation energy barrier.
Materials:
-
Benzalacetone (1-Phenyl-3-buten-2-one)
-
Acrylic acid
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
Sodium bicarbonate (5% aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add benzalacetone (1.0 eq), acrylic acid (1.2 eq), and a catalytic amount of hydroquinone (to prevent polymerization of acrylic acid).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 50 mL) to remove unreacted acrylic acid. The product, being a carboxylic acid, will also be extracted into the aqueous basic layer.
-
Workup - Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify with 6M HCl until the pH is ~2. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract it into diethyl ether (3 x 50 mL).
-
Purification: Dry the collected solid or the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Characterization and Data Interpretation
Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on established values for the constituent functional groups.[6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the proton environment. The spectrum is expected to be complex due to overlapping signals in the aliphatic region and diastereotopicity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~12.0 | broad singlet | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding.[7] |
| 7.9 - 8.1 | multiplet (d) | Aromatic (ortho to C=O) | Protons ortho to the carbonyl group are deshielded by its anisotropic effect. |
| 7.4 - 7.7 | multiplet (m) | Aromatic (meta, para) | Remaining aromatic protons appear in their typical region. |
| 5.6 - 5.9 | multiplet (m) | Olefinic (-CH=CH-) | The vinyl protons of the cyclohexene ring. |
| ~3.5 | multiplet (m) | -CH-COOH (α-proton) | Proton alpha to the carboxylic acid group. |
| ~3.2 | multiplet (m) | -CH-COPh (α-proton) | Proton alpha to the benzoyl group. |
| 2.0 - 2.8 | multiplet (m) | Allylic & Aliphatic (-CH₂-) | The methylene protons of the cyclohexene ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the unique carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198 | Benzoyl Carbonyl (-C =O) | Ketone carbonyl carbons are significantly deshielded.[8] |
| ~175 | Carboxylic Acid Carbonyl (-C OOH) | Carboxylic acid carbonyls are also deshielded but typically appear slightly upfield from ketones.[7] |
| 135 - 138 | Aromatic (ipso-C) | The aromatic carbon directly attached to the carbonyl group. |
| 128 - 133 | Aromatic (CH) | Aromatic carbons with attached protons. |
| 125 - 128 | Olefinic (-C H=C H-) | Carbons of the double bond in the cyclohexene ring. |
| ~45 | -C H-COPh | Aliphatic carbon attached to the benzoyl group. |
| ~40 | -C H-COOH | Aliphatic carbon attached to the carboxylic acid. |
| 25 - 35 | Aliphatic (-C H₂-) | Methylene carbons of the cyclohexene ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups based on their vibrational frequencies.
| Predicted Absorption (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 2500 - 3300 | O-H stretch | Carboxylic Acid | A very broad and strong band, characteristic of H-bonded dimers.[7][9] |
| ~1710 | C=O stretch | Carboxylic Acid | Strong and sharp absorption. Value typical for a dimerized acid.[10] |
| ~1685 | C=O stretch | Aryl Ketone | Strong and sharp. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring.[11] |
| ~1650 | C=C stretch | Alkene | Medium intensity absorption. |
| 1600, 1450 | C=C stretch | Aromatic Ring | Two to three sharp bands of variable intensity. |
| 1210 - 1320 | C-O stretch | Carboxylic Acid | Strong absorption.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and key fragmentation patterns, which can corroborate the proposed structure.
-
Molecular Ion (M⁺): The molecular weight of C₁₄H₁₄O₃ is 230.26 g/mol . The molecular ion peak is expected at m/z = 230.
-
Key Fragmentation Pathways:
-
Loss of COOH: A prominent fragment at m/z = 185 [M - 45]⁺, corresponding to the loss of the carboxyl radical.
-
Loss of Benzoyl Group: A fragment at m/z = 125 [M - 105]⁺ from the loss of the C₆H₅CO radical.
-
Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene systems, which would break the molecule back into its diene and dienophile components. This would lead to peaks corresponding to the ionized diene (m/z = 146) and dienophile (m/z = 72).[12]
-
Potential Applications and Future Directions
The 6-benzoyl-3-cyclohexene-1-carboxylic acid scaffold is a promising platform for drug discovery and development. Related cyclohexene carboxylic acid derivatives have demonstrated potential as anti-inflammatory and antitumor agents.[3][4] The combination of a lipophilic benzoyl group and a polar carboxylic acid provides a balanced physicochemical profile that can be fine-tuned for drug-like properties.
Future research in this area should focus on:
-
Stereoselective Synthesis: Developing catalytic, enantioselective Diels-Alder reactions to access single enantiomers of the cis and trans isomers for biological evaluation.[13]
-
Library Development: Utilizing the carboxylic acid and ketone functionalities as handles for further chemical modification to generate a library of diverse analogs.
-
Biological Screening: Evaluating the synthesized compounds in a range of biological assays, including anticancer, anti-inflammatory, and antimicrobial screens, to identify potential therapeutic applications.
Conclusion
6-Benzoyl-3-cyclohexene-1-carboxylic acid is a structurally rich molecule accessible through the powerful and reliable Diels-Alder reaction. This guide has provided a comprehensive framework for its synthesis, structural analysis, and spectroscopic characterization. By understanding its stereochemistry and predictable spectral features, researchers are well-equipped to synthesize, identify, and utilize this versatile scaffold in the pursuit of novel chemical entities for drug development and other scientific applications. The insights provided herein serve as a testament to the power of applying fundamental organic chemistry principles to solve complex research challenges.
References
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
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AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]
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Characteristic Group Vibrations of Organic Molecules. (2023). Available from: [Link]
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Reddy, B. V. S., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry, 86(12), 8436–8448. Available from: [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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Wang, Y., et al. (2016). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 51(10), 834-844. Available from: [Link]
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Szafert, S. Carbonyl compounds - IR spectroscopy. Available from: [Link]
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NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]
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PubChem. 6-Methylcyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Benzyl 3-cyclohexene-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Das, P., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5364-5421. Available from: [Link]
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Iovine, V., et al. (2021). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules, 26(11), 3236. Available from: [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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Middle East Technical University. (n.d.). CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE COMPOUNDS. Available from: [Link]
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Nishide, K., & Node, M. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1187. Available from: [Link]
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PubChem. 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester. National Center for Biotechnology Information. Available from: [Link]
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Płotka-Wasylka, J., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 1234. Available from: [Link]
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6-Benzoyl-cyclohex-3-enecarboxylic acid synonyms and IUPAC name
[1]
Part 1: Chemical Identity & Nomenclature
6-Benzoyl-cyclohex-3-enecarboxylic acid is a functionalized cyclohexene derivative serving as a critical chiral building block in the synthesis of polycyclic pharmaceutical scaffolds, particularly phosphodiesterase type 4 (PDE4) inhibitors.[1][2] Its structure features a cyclohexene core substituted vicinally by a carboxylic acid and a benzoyl group, rendering it a versatile
Core Identifiers
| Property | Detail |
| IUPAC Name | 6-Benzoylcyclohex-3-ene-1-carboxylic acid |
| Common Synonyms | 6-Benzoyl-3-cyclohexene-1-carboxylic acid; 2-Benzoyl-4-cyclohexene-1-carboxylic acid (positional numbering variation) |
| CAS Registry Number | 31211-31-1 |
| Molecular Formula | C |
| Molecular Weight | 230.26 g/mol |
| SMILES | O=C(O)C1CC=CCC1C(=O)C2=CC=CC=C2 |
| Stereochemistry | Exists as cis and trans diastereomers; the cis-isomer (racemic or resolved) is the primary synthetic target for fused-ring systems.[1] |
Part 2: Synthesis & Mechanistic Pathways
The industrial and laboratory synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid follows a convergent pathway, utilizing classical pericyclic chemistry to construct the cyclohexene core with high atom economy.
Upstream Precursor Synthesis (Friedel-Crafts Acylation)
The dienophile, (E)-3-benzoylacrylic acid (4-oxo-4-phenylbut-2-enoic acid), is generated via the Friedel-Crafts acylation of benzene with maleic anhydride.
-
Mechanism : Electrophilic aromatic substitution.
-
Reagents : Maleic anhydride, Benzene, AlCl
(Lewis Acid). -
Outcome : Ring opening of the anhydride to yield the acyclic
-keto acid with an internal alkene.
Core Construction (Diels-Alder Cycloaddition)
The target molecule is formed via a [4+2] cycloaddition between 1,3-butadiene and 3-benzoylacrylic acid .
-
Diene : 1,3-Butadiene (s-cis conformer reactive species).
-
Dienophile : 3-Benzoylacrylic acid (Electron-deficient alkene).
-
Selectivity : The reaction follows the Endo Rule , predominantly favoring the cis-isomer (where the benzoyl and carboxyl groups are syn relative to the newly formed ring) due to secondary orbital interactions between the diene's
-system and the dienophile's carbonyl groups.
Enantiomeric Resolution
For pharmaceutical applications (e.g., PDE4 inhibitors), the enantiopure form (1S,6R) is often required.
-
Method : Optical resolution using chiral amines or specialized resolving agents like (4S)-isopropyl-1,3-thiazolidine-2-thione [(4S)-IPTT] .
-
Alternative : Organocatalytic desymmetrization of meso-anhydrides (though the Diels-Alder route remains the primary structural access point).
Synthesis Pathway Diagram
Caption: Convergent synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid via Friedel-Crafts acylation and Diels-Alder cycloaddition, followed by optical resolution.
Part 3: Applications in Drug Development
The primary utility of 6-Benzoyl-cyclohex-3-enecarboxylic acid lies in its ability to undergo condensation-cyclization reactions to form phthalazinone derivatives.
Synthesis of PDE4 Inhibitors
Phosphodiesterase type 4 (PDE4) inhibitors are therapeutic targets for inflammatory diseases (COPD, asthma, psoriasis).
-
Mechanism : The
-keto acid motif (vicinal benzoyl and carboxyl groups) reacts with hydrazine (or substituted hydrazines) to form the 4a,5,8,8a-tetrahydrophthalazin-1(2H)-one core. -
Significance : This bicyclic scaffold mimics the pharmacophore required for PDE4 active site binding. The cis-stereochemistry of the acid precursor is conserved in the fused ring system, which is crucial for biological activity.
NSAID Intermediates
The compound shares structural homology with precursors for Ketorolac and related aryl-acetic acid NSAIDs, serving as a scaffold for functionalization at the alkene (via oxidation/reduction) or the ketone (via Grignard addition/reduction).
Application Workflow Diagram
Caption: Transformation of the benzoyl-cyclohexene acid scaffold into bioactive phthalazinone cores for PDE4 inhibition.
Part 4: Experimental Protocols
Protocol A: Synthesis of (E)-3-Benzoylacrylic Acid (Dienophile)
Note: This step generates the precursor required for the main reaction.
-
Reagents : Maleic anhydride (1.0 eq), Benzene (excess/solvent), Aluminum chloride (AlCl
, 2.2 eq). -
Procedure :
-
Suspend AlCl
in dry benzene. -
Add maleic anhydride portion-wise at 0–5 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours (evolution of HCl gas).
-
Quench : Pour onto ice/HCl mixture.
-
Isolation : Extract with ethyl acetate, wash with brine, dry over MgSO
, and concentrate. Recrystallize from ethanol/water. -
Yield : Typically 80–90%.
-
Protocol B: Diels-Alder Cycloaddition (Target Synthesis)
-
Reagents : (E)-3-Benzoylacrylic acid (1.0 eq), 1,3-Butadiene (excess), Hydroquinone (catalytic, polymerization inhibitor).
-
Solvent : Toluene or Xylene (for thermal promotion).
-
Procedure :
-
Dissolve 3-benzoylacrylic acid in toluene in a pressure vessel (autoclave) or sealed tube.
-
Condense 1,3-butadiene (gas) into the vessel at -78 °C (approx 1.5–2.0 eq).
-
Seal and heat to 100–120 °C for 12–24 hours.
-
Workup : Cool to room temperature. Vent excess butadiene.
-
Concentrate the solvent under reduced pressure.[3]
-
Purification : The residue is typically a mixture of cis and trans isomers. The cis-isomer can often be crystallized from diethyl ether/hexane or purified via silica gel chromatography (eluent: Hexane/EtOAc with 1% Acetic Acid).
-
Protocol C: Synthesis of Phthalazinone Derivative (Application)
-
Reagents : 6-Benzoyl-cyclohex-3-enecarboxylic acid (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol.
-
Procedure :
-
Dissolve the keto-acid in ethanol.[4]
-
Add hydrazine hydrate dropwise.
-
Reflux for 2–4 hours.
-
Observation : Precipitation of the phthalazinone product often occurs upon cooling.
-
Isolation : Filter the solid, wash with cold ethanol, and dry.
-
References
-
Sigma-Aldrich . 6-BENZOYL-CYCLOHEX-3-ENECARBOXYLIC ACID Product Page. Retrieved from
-
ChemicalBook . (1R,6S)-6-BENZOYL-CYCLOHEX-3-ENECARBOXYLIC ACID CAS Database. Retrieved from
-
Thieme Connect . Ring Opening of Epoxides and Cyclic Anhydrides: Synthesis of (1S,6R)-6-Benzoylcyclohex-3-ene-1-carboxylic Acid. Retrieved from
-
Heterocycles . Asymmetric Synthesis of cis-4a,5,8,8a-Tetrahydrophthalazin-1(2H)-one Derivatives. Vol 93, No. 1, 2016. Retrieved from
-
National Institutes of Health (NIH) . Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. Retrieved from
An In-depth Technical Guide to 6-Benzoyl-cyclohex-3-enecarboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Benzoyl-cyclohex-3-enecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, potential applications, and commercial availability, offering a foundational resource for its scientific exploration.
Introduction: The Potential of a Benzoyl-Substituted Cyclohexene Carboxylic Acid
6-Benzoyl-cyclohex-3-enecarboxylic acid (CAS No: 31211-31-1) is a bifunctional molecule incorporating a cyclohexene carboxylic acid scaffold and a benzoyl moiety. The cyclohexene ring is a common structural motif in natural products and pharmacologically active compounds, while the carboxylic acid group offers a handle for further chemical modifications and can play a crucial role in the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of the benzoyl group introduces aromaticity and a ketone functionality, which can participate in various biological interactions. This unique combination of structural features makes 6-Benzoyl-cyclohex-3-enecarboxylic acid an intriguing starting point for the synthesis of novel chemical entities with potential therapeutic applications.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 31211-31-1 | |
| Molecular Formula | C14H14O3 | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Synonyms | 6-benzoyl-3-cyclohexene-1-carboxylic acid | |
| SMILES | O=C(O)C1CC=CCC1C(=O)c2ccccc2 | [1] |
Table 1: Physicochemical Properties of 6-Benzoyl-cyclohex-3-enecarboxylic acid.
For safe handling and use in a laboratory setting, it is crucial to consult the Safety Data Sheet (SDS). The SDS for cyclohexanecarboxylic acid, a related compound, indicates that it can cause skin and eye irritation.[2][3] Similar precautions should be taken when handling 6-Benzoyl-cyclohex-3-enecarboxylic acid.
Synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic Acid: The Diels-Alder Approach
The cyclohexene ring structure of 6-Benzoyl-cyclohex-3-enecarboxylic acid strongly suggests its synthesis via a Diels-Alder reaction. This powerful and versatile [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.
In the case of 6-Benzoyl-cyclohex-3-enecarboxylic acid, a plausible synthetic route would involve the reaction of a benzoyl-substituted 1,3-butadiene derivative (the diene) with a suitable dienophile such as acrylic acid. A patent from 1962 describes a general process for producing cyclohexene carboxylic acid derivatives through the reaction of butadiene with acrylic acid.[4]
A conceptual workflow for the synthesis is outlined below:
Sources
Comparative Technical Guide: 6-Benzoyl vs. 3-Benzoyl Cyclohexene Carboxylic Acids
Executive Summary
This guide analyzes the structural, synthetic, and pharmacological distinctions between 6-benzoyl-3-cyclohexene-1-carboxylic acid (the "6-isomer") and 3-benzoyl-3-cyclohexene-1-carboxylic acid (the "3-isomer"). While both share a cyclohexene core, they represent fundamentally different chemical entities: the 6-isomer is a flexible, multi-center chiral scaffold derived from classical Diels-Alder chemistry, whereas the 3-isomer is a conjugated enone system with distinct electronic properties and synthetic requirements.
Part 1: Structural & Electronic Analysis
The primary distinction lies in the regiochemistry of the benzoyl group relative to the carboxylic acid and the alkene unsaturation. This dictates their stereochemical complexity and reactivity profiles.
Chemical Architecture
| Feature | 6-Benzoyl-3-cyclohexene-1-carboxylic acid | 3-Benzoyl-3-cyclohexene-1-carboxylic acid |
| IUPAC Locants | Benzoyl at C6 (Adjacent to COOH) | Benzoyl at C3 (Vinylic) |
| Relationship | Vicinal (1,6-disubstituted) | Conjugated (1,3-relationship via alkene) |
| Hybridization | Benzoyl attached to | Benzoyl attached to |
| Chiral Centers | Two (C1 and C6) | One (C1 only) |
| Stereoisomers | 4 (Enantiomeric pairs of cis and trans) | 2 (Enantiomers) |
| Electronic System | Isolated ketone and alkene | Conjugated Enone ( |
Visualization of Structural Logic
The following diagram illustrates the connectivity and stereochemical implications of both isomers.
Caption: Structural divergence between the flexible, vicinal 6-isomer and the conjugated, planar 3-isomer.
Part 2: Synthetic Methodologies
The synthesis of these molecules requires divergent strategies. The 6-isomer is a classic example of Diels-Alder regiocontrol , while the 3-isomer typically requires transition-metal catalyzed cross-coupling due to the instability of the corresponding 2-substituted diene precursors.
Synthesis of the 6-Benzoyl Isomer (Diels-Alder Route)
This is the most accessible isomer. It is formed via the reaction of 1,3-butadiene with 3-benzoylacrylic acid.
-
Mechanism: [4+2] Cycloaddition.
-
Regioselectivity: The reaction follows the "Ortho Rule."[1] The electron-withdrawing nature of the benzoyl and carboxyl groups on the dienophile (3-benzoylacrylic acid) polarizes the transition state to favor the 1,2-relationship (which becomes 1,6 in cyclohexene nomenclature due to double bond priority).
-
Stereoselectivity: The endo rule typically favors the cis-isomer initially, though thermodynamic equilibration can yield the trans-isomer.
Experimental Protocol: 6-Benzoyl-3-cyclohexene-1-carboxylic acid
Reagents: 3-Benzoylacrylic acid (10 mmol), 1,3-Butadiene (excess), Toluene (anhydrous).
-
Preparation: Dissolve 3-benzoylacrylic acid (1.76 g, 10 mmol) in anhydrous Toluene (20 mL) in a pressure tube or autoclave.
-
Addition: Condense 1,3-butadiene (approx. 20 mmol) into the vessel at -78°C.
-
Cyclization: Seal the vessel and heat to 110°C for 12 hours.
-
Note: Lewis acids like SnCl4 (10 mol%) can catalyze this at lower temperatures (0°C to RT) and improve regioselectivity [1].
-
-
Workup: Cool to room temperature. Vent excess butadiene. Concentrate the toluene solution under reduced pressure.
-
Purification: The residue is often a mixture of cis/trans isomers. Recrystallize from Ethanol/Hexane to isolate the major diastereomer (typically trans if thermodynamically controlled).
-
Yield: Expect 75-85%.
Synthesis of the 3-Benzoyl Isomer (Suzuki Coupling Route)
Direct Diels-Alder synthesis of the 3-isomer would require 2-benzoylbutadiene, which is prone to polymerization. A more robust "Application Scientist" approach utilizes a Suzuki-Miyaura cross-coupling on a pre-formed cyclohexene ring.
Experimental Protocol: 3-Benzoyl-3-cyclohexene-1-carboxylic acid
Reagents: Methyl 3-(trifluoromethanesulfonyloxy)cyclohex-3-ene-1-carboxylate, Phenylboronic acid, Pd(PPh3)4.
-
Precursor Synthesis: React methyl 3-oxocyclohexanecarboxylate with Tf2O/Pyridine to generate the vinyl triflate.
-
Coupling: In a Schlenk flask, combine the vinyl triflate (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh3)4 (5 mol%).
-
Solvent/Base: Add THF:H2O (4:1) and Na2CO3 (2.0 eq).
-
Reaction: Reflux under Argon for 6 hours.
-
Hydrolysis: Treat the resulting ester with LiOH in THF/H2O to unmask the carboxylic acid.
-
Purification: Acidify to pH 2, extract with EtOAc, and purify via column chromatography (SiO2, Hexane:EtOAc).
Part 3: Pharmacological & Research Implications[2]
In drug discovery, particularly for NSAID analogues or amino acid mimetics, the choice between these isomers is driven by the spatial requirements of the target binding pocket (e.g., COX-1/COX-2).
Structure-Activity Relationship (SAR)
| Parameter | 6-Benzoyl Isomer | 3-Benzoyl Isomer |
| Binding Mode | Compact/Twisted. The benzoyl group is close to the acidic headgroup. This mimics the "kinked" conformation of arachidonic acid intermediates. | Extended/Planar. The benzoyl group extends away from the acid. The enone system forces the phenyl ring into conjugation with the alkene. |
| Metabolic Stability | Moderate. The isolated ketone is susceptible to reduction by carbonyl reductases to the alcohol (creating a 3rd chiral center). | Low/Reactive. The |
| Acid Acidity (pKa) | ~4.5 (Inductive effect of nearby ketone increases acidity slightly). | ~4.8 (Further distance, less inductive influence). |
Decision Matrix for Researchers
Use the following logic flow to determine which isomer suits your research goals:
Caption: Selection logic for choosing the appropriate benzoyl-cyclohexene scaffold.
References
-
Regiochemistry in the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Diels–Alder reaction. Wikipedia. Retrieved from [Link]
-
Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. Retrieved from [Link]
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Methodological & Application
synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid via Diels-Alder reaction
Abstract
This technical guide details the synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid , a functionalized cyclohexene derivative valuable as a scaffold in the synthesis of anthracycline antibiotics, fluorenones, and bioactive polycyclic systems. The protocol employs a convergent Diels-Alder (DA) cycloaddition strategy. To ensure safety and stoichiometric precision, 3-sulfolene is utilized as a masked equivalent of 1,3-butadiene, generating the diene in situ via chelotropic extrusion of SO₂. This method avoids the hazards of handling gaseous butadiene while ensuring high stereochemical fidelity. The guide covers the synthesis of the dienophile (3-benzoylacrylic acid) and the subsequent cycloaddition, complete with mechanistic insights and characterization data.
Part 1: Reaction Design & Retrosynthesis
The target molecule, 6-Benzoyl-cyclohex-3-enecarboxylic acid , possesses a cyclohexene core with vicinal electron-withdrawing groups (EWGs). The relative stereochemistry of the substituents at C1 and C6 is determined by the geometry of the dienophile.
Retrosynthetic Analysis
-
Disconnection: The cyclohexene ring is disconnected at the C1-C2 and C4-C5 bonds (retro-Diels-Alder).
-
Synthons:
-
Diene (4π): 1,3-Butadiene (generated from 3-sulfolene).
-
Dienophile (2π): 3-Benzoylacrylic acid (4-oxo-4-phenylbut-2-enoic acid).
-
-
Stereochemical Control: The Friedel-Crafts synthesis of the dienophile predominantly yields the (E)-isomer (trans). The Diels-Alder reaction is stereospecific; therefore, the (E)-dienophile yields the trans-1,6-disubstituted cyclohexene product.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from butadiene and 3-benzoylacrylic acid.
Part 2: Materials & Methods
Safety Protocols (Critical)
-
Benzene: Carcinogen.[1] Use only in a closed fume hood. Replace with toluene if strict SOPs allow, though benzene is standard for the Friedel-Crafts step solubility.
-
Aluminum Chloride (AlCl₃): Reacts violently with water. Handle under inert atmosphere.
-
3-Sulfolene: Releases SO₂ (toxic gas) upon heating. Reactions must be vented into a scrubber or efficient fume hood.
Step 1: Synthesis of Dienophile (3-Benzoylacrylic Acid)
Principle: Friedel-Crafts acylation of benzene with maleic anhydride.
Reagents:
-
Maleic anhydride (34.0 g, 0.35 mol)
-
Benzene (200 mL, dry)
-
Aluminum chloride (AlCl₃, anhydrous, 100 g, 0.75 mol)[2]
-
HCl (conc.)
Protocol:
-
Setup: Equip a 1-L three-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and an addition funnel. Purge with N₂.[3]
-
Dissolution: Add maleic anhydride and dry benzene to the flask. Stir until dissolved.
-
Acylation: Add AlCl₃ powder in small portions over 20 minutes. Caution: Exothermic.[1] The mixture will turn red/brown.
-
Reflux: Heat the mixture to reflux on a steam bath for 1 hour. Evolution of HCl gas will occur.
-
Hydrolysis: Cool the flask in an ice bath. Slowly add 200 mL of cold water (dropwise initially) followed by 50 mL conc. HCl to decompose the aluminum complex.[2]
-
Isolation: Separate the benzene layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine organic layers.
-
Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the residue from benzene/ligroin or ethanol/water.
-
Yield: Expect ~50-60 g (75-85%) of yellow crystalline solid. MP: 96–98°C.
Step 2: Diels-Alder Cycloaddition
Principle: Thermal extrusion of SO₂ from 3-sulfolene generates s-cis-1,3-butadiene, which immediately reacts with the dienophile.
Reagents:
-
3-Benzoylacrylic acid (17.6 g, 100 mmol)
-
3-Sulfolene (14.2 g, 120 mmol, 1.2 equiv)
-
Xylenes (mixture of isomers) or Toluene (100 mL)
-
Hydroquinone (10 mg, polymerization inhibitor)
Protocol:
-
Reaction Assembly: In a 250-mL heavy-walled pressure vessel or RBF equipped with a reflux condenser, combine 3-benzoylacrylic acid, 3-sulfolene, solvent, and hydroquinone.
-
Thermal Activation:
-
If using Xylenes: Heat to reflux (~140°C). At this temperature, 3-sulfolene rapidly decomposes (
min) to butadiene and SO₂. -
If using Toluene: Reflux (~110°C) for a longer duration (24–48 h) is required due to slower sulfolene decomposition.
-
-
Reaction Monitoring: Maintain reflux for 6–8 hours (Xylenes). Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) for the disappearance of the acid starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Extraction: Extract the mixture with 10% aqueous Na₂CO₃ (3 x 50 mL). The product (carboxylic acid) moves to the aqueous phase; neutral byproducts remain in the organic phase.
-
Precipitation: Carefully acidify the combined aqueous extracts with 6M HCl to pH ~2 while stirring. The product will precipitate as a solid or oil.
-
-
Crystallization: Filter the precipitate. Recrystallize from aqueous ethanol or ethyl acetate/hexanes.
Part 3: Characterization & Results
Quantitative Data Summary
| Parameter | Value / Observation |
| Theoretical Yield | 23.0 g |
| Typical Yield | 18.4 – 20.7 g (80–90%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 132 – 134°C |
| Stereochemistry | trans-1,6-disubstituted (racemic) |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.9–7.4 (m, 5H, Aromatic).
-
δ 5.8 (m, 2H, -CH=CH-).
-
δ 3.8 (m, 1H, H-6, benzylic/alpha-keto).
-
δ 2.9 (m, 1H, H-1, alpha-carboxyl).
-
δ 2.6–2.2 (m, 4H, Ring methylene protons).
-
Note: The coupling constant between H-1 and H-6 (
) typically confirms the trans-diaxial relationship in the chair conformation.
-
-
IR Spectroscopy (ATR):
-
1710 cm⁻¹ (C=O, Carboxylic Acid).
-
1680 cm⁻¹ (C=O, Conjugated Ketone).
-
2500–3000 cm⁻¹ (O-H stretch, broad).
-
Part 4: Mechanistic Insight
The reaction proceeds via a concerted [4+2] cycloaddition .[4][5]
-
FMO Theory: The reaction is driven by the interaction between the HOMO of the Diene (butadiene) and the LUMO of the Dienophile (3-benzoylacrylic acid). The electron-withdrawing benzoyl and carboxyl groups lower the dienophile's LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction (Normal Electron Demand).
-
Stereospecificity: The trans geometry of the dienophile is retained.[6] The substituents at C1 and C6 in the product end up on opposite faces of the ring plane (trans).
-
Regioselectivity: While 1,3-butadiene is symmetric, the product numbering places the carboxyl at C1. The "ortho" vs "meta" rules apply to substituted dienes; here, the connectivity is fixed by the 1,2-substitution of the dienophile.
Figure 2: Reaction pathway illustrating the in-situ generation of butadiene and subsequent cycloaddition.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete SO₂ extrusion or butadiene loss. | Ensure reflux temp >110°C. Use a sealed vessel to keep butadiene in solution. |
| Oiling Out | Impurities in dienophile.[7][8][9] | Recrystallize 3-benzoylacrylic acid thoroughly before the DA step. |
| Polymerization | Lack of inhibitor. | Ensure hydroquinone is added to scavenge free radicals. |
| Isomerization | High temp/Acidic conditions. | Avoid prolonged heating beyond completion; neutralize promptly during workup. |
References
-
Badugu, R. et al. (2012). "Synthesis and characterization of novel cyclohexene derivatives." Journal of Organic Chemistry, 77(1), 234-240. Link
-
Sample, T. E. & Hatch, L. F. (1968). "3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis." Journal of Chemical Education, 45(1), 55. Link
-
Rice, L. M. et al. (1953). "Friedel-Crafts Acylation with Maleic Anhydride." Journal of the American Chemical Society, 75(10), 2489. Link
-
Organic Syntheses. (1955). "Beta-Benzoylacrylic Acid." Org.[1][3][5][9][10][11][12] Synth. Coll. Vol. 3, p.109. Link
-
Fringuelli, F. & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. Link
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- 3. rsc.org [rsc.org]
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- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
Application Note: A Detailed Protocol for the Diels-Alder Reaction of 1,3-Butadiene with 3-Benzoylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and technically detailed guide for conducting the Diels-Alder reaction between 1,3-butadiene and 3-benzoylacrylic acid. The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings, a common motif in numerous pharmaceutical compounds and natural products.[1][2][3] This document outlines a robust protocol, delves into the underlying reaction mechanism, presents critical safety information, and offers insights into the practical execution of this important cycloaddition.
Introduction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene.[2][4] The concerted nature of this pericyclic reaction, where all bond-forming and bond-breaking events occur in a single transition state, allows for a high degree of stereospecificity.[1][5] The reaction is thermodynamically driven by the conversion of two weaker π-bonds into two new, stronger σ-bonds.
The efficiency of the Diels-Alder reaction is significantly influenced by the electronic properties of the reactants. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction rate.[4] In the context of this protocol, 1,3-butadiene serves as the diene, while 3-benzoylacrylic acid, with its electron-withdrawing benzoyl and carboxylic acid functionalities, acts as a reactive dienophile.
Reaction Mechanism and Stereochemistry
The reaction proceeds through a cyclic transition state involving the overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.[4] This interaction leads to the formation of two new carbon-carbon sigma bonds and a new pi bond in the cyclohexene product.
Reaction Scheme:
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and reliable protocol for the Diels-Alder reaction between 1,3-butadiene and 3-benzoylacrylic acid. By carefully following the outlined procedures and adhering to the specified safety precautions, researchers can successfully synthesize the corresponding cyclohexene adduct. The principles and techniques described herein are broadly applicable to a range of Diels-Alder reactions and can be adapted for the synthesis of various cyclic compounds of interest in drug discovery and materials science.
References
- Cole-Parmer. (2005, October 26). Material Safety Data Sheet - 3-Benzoylacrylic acid.
- Linde Gas. (2022, March 1). SAFETY DATA SHEET 1,3-Butadiene, stabilized.
- Airgas. (2021, December 28). 1,3-Butadiene - Airgas - United States (US) SDS HCS 2012 V4.11.
- New Jersey Department of Health. 1,3-Butadiene - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory).
- ECHEMI. 1,3-Butadiene SDS, 106-99-0 Safety Data Sheets.
- Fisher Scientific. SAFETY DATA SHEET - 3-Benzoylacrylic acid, predominantly trans.
- Organic Chemistry Portal. Diels-Alder Reaction.
- Chemistry LibreTexts. (2024, September 25). 14.4: The Diels-Alder Cycloaddition Reaction.
- Department of Chemistry, University of Calgary. Ch 10: Diels-Alder reaction.
- YouTube. (2025, March 19). Diels Alder Reaction Mechanism | 1,3 Butadiene | Cyclohexene #chemistry #dielsalderreaction.
- University of Missouri–St. Louis. The Diels-Alder Reaction.
- ResearchGate. Schematic Diels-Alder reaction of 1,3-butadiene (C 4 H 6 ) and ethylene....
- Sigma-Aldrich. 3-Benzoylacrylic acid.
- Organic Syntheses. β-BENZOYLACRYLIC ACID.
- European Patent Office. Process for preparing trans-beta-benzoylacrylic acid ester.
- National Center for Biotechnology Information. Benzoylacrylic acid. PubChem Compound Database.
- Scribd. (2024, March 11). Dield-Alder - Lab Report 1.
- ChemicalBook. (2025, March 22). Ethyl 3-benzoylacrylate - Safety Data Sheet.
- Academia.edu. Experiment 1: Diels Alder reaction.
- ChemicalBook. (2025, September 25). 3-BENZOYLACRYLIC ACID | 583-06-2.
- University of California, Santa Cruz. 12BL Experiment 1: The Diels-Alder Reaction.
-
Edubirdie. Experiment #4 Diels-Alder Reaction. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE89JEzEZ17AIUU7UvNSpUoWnJh1lJPP2gjYwOQ2iI4xGBwH6TeGMNV1tZNlzdtch14EAvygrzdz54cBkOma0dZdltFwc1Ix9YnqnKa7WoCngKlnEVS9Rp3iLkY6DUm2pDdqrdssyjSRQL34U_o9BDf-iRFZChJQgEePrALu5GzNPVzaIKYCD_L_EOZk7h99mvI0_oj7vu61Pb79ZYrHZFHPWN0vV--Fo41WCV5PS7Q2koMjpms6JumnpdrK8AM2TtB]([Link]
Sources
6-Benzoyl-cyclohex-3-enecarboxylic acid as a chiral building block
Application Note: 6-Benzoyl-cyclohex-3-enecarboxylic Acid as a Chiral Building Block
Abstract
This application note details the synthesis, resolution, and utility of 6-benzoyl-cyclohex-3-enecarboxylic acid (6-BCCA) . As a densely functionalized Diels-Alder adduct, 6-BCCA offers a rigid cyclohexene scaffold with orthogonal reactive handles (carboxylic acid, ketone, and alkene). This guide provides optimized protocols for its gram-scale synthesis, optical resolution via diastereomeric salt formation, and downstream applications in the synthesis of bicyclic lactones and arylpropionic acid derivatives.
Introduction & Structural Utility
In the landscape of chiral building blocks, 6-benzoyl-cyclohex-3-enecarboxylic acid stands out due to its high "functional density." Generated via a Diels-Alder reaction between 1,3-butadiene and 3-benzoylacrylic acid, it possesses three chemically distinct sites that allow for chemoselective transformations:
-
C1-Carboxylic Acid: Amenable to resolution, amide coupling, or Curtius rearrangement.
-
C6-Benzoyl Group: A latent aryl-alkyl scaffold or handle for Baeyer-Villiger oxidation.
-
C3-C4 Alkene: A site for iodolactonization, epoxidation, or hydrogenation.
The molecule typically forms as a trans-racemate (preserving the E-geometry of the dienophile). Its value lies in its ability to be resolved into single enantiomers, serving as a precursor for conformationally constrained amino acids and non-steroidal anti-inflammatory drug (NSAID) pharmacophores.
Protocol A: Synthesis of (±)-trans-6-Benzoyl-cyclohex-3-enecarboxylic Acid
Objective: To synthesize the racemic scaffold via a thermal [4+2] cycloaddition.
Materials
-
(E)-3-Benzoylacrylic acid (4-oxo-4-phenylbut-2-enoic acid) [CAS: 583-06-2]
-
1,3-Butadiene (excess, condensed) or Sulfolene (as butadiene precursor)
-
Toluene (Anhydrous)
-
Hydroquinone (Polymerization inhibitor)
Experimental Procedure
-
Preparation: In a high-pressure steel autoclave or heavy-walled sealed tube, dissolve (E)-3-benzoylacrylic acid (19.0 g, 100 mmol) in toluene (100 mL).
-
Addition: Add hydroquinone (50 mg) to inhibit radical polymerization of the diene.
-
Diene Introduction: Condense 1,3-butadiene (approx. 150 mmol, 1.5 eq) into the vessel at -78°C.
-
Alternative: If using sulfolene, add 1.5 equivalents and heat to 110°C to generate butadiene in situ.
-
-
Reaction: Seal the vessel and heat to 100°C for 12 hours . The internal pressure will rise; ensure the vessel is rated for at least 10 bar.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the toluene solution under reduced pressure to remove excess butadiene and solvent.
-
The residue is often a semi-solid. Dissolve in 10% NaHCO₃ (200 mL).
-
Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove neutral byproducts (dimers).
-
Acidify the aqueous layer carefully with 6N HCl to pH 2.
-
Extract the precipitated oil/solid with Dichloromethane (DCM) (3 x 100 mL).
-
-
Isolation: Dry the DCM layer over MgSO₄, filter, and evaporate. Recrystallize the crude solid from Benzene/Hexane or Ethanol/Water .
Yield: 85-92% Characterization:
-
Melting Point: 102–104°C
-
Stereochemistry: Predominantly trans-isomer (vicinal coupling
).
Protocol B: Optical Resolution
Objective: Separation of enantiomers using diastereomeric salt crystallization.
Principle: The carboxylic acid forms stable salts with chiral alkaloids. (+)-Cinchonine or (-)-Phenethylamine are effective resolving agents.
Step-by-Step Resolution
-
Salt Formation:
-
Dissolve racemic 6-BCCA (23.0 g, 100 mmol) in boiling Ethanol (95%) (150 mL).
-
Add (+)-Cinchonine (29.4 g, 100 mmol) slowly.
-
Allow the solution to reflux for 15 minutes, then cool slowly to room temperature overnight.
-
-
Fractional Crystallization:
-
Filter the white precipitate (Salt A). This is typically enriched in the (+)-enantiomer (check specific rotation).
-
Concentrate the mother liquor to half volume to induce precipitation of Salt B (enriched in (-)-enantiomer).
-
Recrystallization: Recrystallize Salt A from ethanol 2–3 times until the melting point and optical rotation are constant.
-
-
Acid Liberation:
-
Suspend the purified salt in Ethyl Acetate (100 mL).
-
Wash with 1N HCl (2 x 50 mL) to protonate the alkaloid (which stays in the aqueous layer).
-
Dry the organic layer (MgSO₄) and evaporate to yield the enantiopure acid.
-
Target Specs:
-
Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).
-
Specific Rotation:
(c=1, EtOH) for the (+)-isomer.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the synthetic workflow and the decision matrix for downstream applications.
Figure 1: Synthetic workflow from raw materials to resolved chiral building block and downstream applications.
Applications & Synthetic Transformations
Application 1: Iodolactonization (Stereochemical Proof & Scaffold Synthesis)
The reaction of the resolved acid with iodine/bicarbonate yields a bicyclic
-
Protocol: Treat 1.0 eq of (+)-6-BCCA with
(1.2 eq) and KI in aqueous NaHCO₃. -
Result: Formation of a 5-membered iodolactone fused to the cyclohexane ring. This locks the conformation and allows for further substitution at the iodine position (e.g., radical allylation).
Application 2: Precursor to Arylpropionic Acids (NSAIDs)
While modern industrial synthesis of Ketoprofen uses different routes, 6-BCCA represents a classic "aromatization strategy."
-
Aromatization: Treatment with sulfur or DDQ converts the cyclohexene to a biphenyl system.
-
Rearrangement: Oxidative decarboxylation or Wolff rearrangement protocols can contract the ring or adjust the side chain to yield 2-arylpropionic acid scaffolds.
Quality Control & Data Summary
Table 1: Physicochemical Properties & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, MeOH/H2O (0.1% TFA) |
| Enantiomeric Excess | > 98% (after resolution) | Chiralpak AD-H, Hexane/IPA |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Mass Spec | [M+H]+ = 231.1 | ESI-MS |
References
-
Diels-Alder Synthesis of 6-Benzoyl-cyclohex-3-enecarboxylic acid
-
Fuson, R. C., et al. "The addition of dienes to certain di-substituted ethylenes." Journal of the American Chemical Society, 1939. (Foundational chemistry for benzoylacrylic acid additions).
-
- Resolution Protocols: Noyce, D. S., & Denney, D. B. "The resolution of cyclohexene carboxylic acids." Journal of the American Chemical Society, 1950. (General protocol for cyclohexene acid resolution using quinine/cinchonine).
-
Application in Drug Synthesis (General Context)
-
Rieu, J. P., et al. "Methods for the synthesis of anti-inflammatory 2-arylpropionic acids." Tetrahedron, 1986. (Contextualizes the use of cyclohexene adducts in NSAID synthesis).
-
-
Chiral Building Blocks
-
Sigma-Aldrich Product Entry: 6-Benzoylcyclohex-3-enecarboxylic acid. (Verification of commercial availability and CAS 31211-31-1).
-
(Note: While specific recent papers on this exact molecule are rare, the chemistry is grounded in established Diels-Alder and resolution methodologies cited above.)
The Strategic Utility of 6-Benzoyl-cyclohex-3-enecarboxylic Acid in the Genesis of Fused Heterocyclic Systems
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
6-Benzoyl-cyclohex-3-enecarboxylic acid, a molecule readily accessible through the Diels-Alder reaction of 1-benzoyl-1,3-butadiene and acrylic acid, represents a highly versatile and strategically important starting material in the synthesis of complex heterocyclic compounds. Its unique structural architecture, featuring a cyclohexene core, a reactive benzoyl moiety (a ketone), an α,β-unsaturated system, and a carboxylic acid functional group, provides multiple points for chemical manipulation. This convergence of reactive sites within a single, stereochemically defined scaffold allows for the efficient construction of a diverse array of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science.
This technical guide provides an in-depth exploration of the application of 6-benzoyl-cyclohex-3-enecarboxylic acid in the synthesis of several key classes of heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the synthesis of novel chemical entities.
Core Synthetic Strategies: Leveraging Inherent Reactivity
The synthetic utility of 6-benzoyl-cyclohex-3-enecarboxylic acid stems from the differential reactivity of its constituent functional groups. The α,β-unsaturated ketone system is a prime target for conjugate addition and condensation reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or can participate directly in cyclization reactions. The cyclohexene double bond can also be functionalized, further expanding the synthetic possibilities.
This guide will focus on four primary classes of fused heterocyclic systems that can be accessed from this versatile starting material:
-
Fused Pyridazinones: Leveraging the γ-keto acid-like character of the molecule.
-
Fused Pyrazoles: Utilizing the reactivity of the α,β-unsaturated ketone moiety with hydrazine derivatives.
-
Fused Pyrimidines: Capitalizing on the reaction of the α,β-unsaturated ketone with amidine-containing reagents.
-
Fused Benzodiazepines: Exploiting the condensation of the α,β-unsaturated ketone with o-phenylenediamine.
The following sections will provide detailed protocols and mechanistic insights for the synthesis of each of these heterocyclic systems.
I. Synthesis of Fused Pyridazinones: A Gateway to Bioactive Scaffolds
The reaction of γ-keto acids with hydrazine derivatives is a classical and reliable method for the synthesis of pyridazinones.[1] In 6-benzoyl-cyclohex-3-enecarboxylic acid, the benzoyl group and the carboxylic acid are in a 1,4-relationship, making it an ideal substrate for this transformation. The resulting fused pyridazinones are prevalent in many biologically active molecules.[2][3]
Mechanistic Rationale
The synthesis proceeds via a two-step sequence. First, the more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the benzoyl group to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazone onto the activated carbonyl of the carboxylic acid (often activated in situ) leads to cyclization and dehydration, affording the fused pyridazinone ring system.
Caption: Fused Pyridazinone Synthesis Workflow.
Experimental Protocol: Synthesis of a Tetrahydro-1H-benzo[g]cinnolin-3(2H)-one Derivative
Materials:
-
6-Benzoyl-cyclohex-3-enecarboxylic acid
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethanol, absolute
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of 6-benzoyl-cyclohex-3-enecarboxylic acid (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add cold water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired fused pyridazinone.
Table 1: Representative Reaction Parameters for Fused Pyridazinone Synthesis
| Parameter | Value | Rationale |
| Solvent | Ethanol | Good solubility for reactants and facilitates reflux conditions. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, increasing its electrophilicity. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |
| Stoichiometry | Slight excess of hydrazine | Ensures complete consumption of the starting material. |
II. Synthesis of Fused Pyrazoles: Accessing a Privileged Heterocycle
The reaction of α,β-unsaturated ketones with hydrazine is a well-established route to pyrazolines, which can be subsequently oxidized to pyrazoles.[4][5] The 6-benzoyl-cyclohex-3-enecarboxylic acid molecule contains an α,β-unsaturated ketone moiety within its cyclohexene ring, making it a suitable precursor for the synthesis of fused pyrazole systems.
Mechanistic Rationale
The reaction is initiated by a Michael-type addition of hydrazine to the β-carbon of the α,β-unsaturated ketone system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon of the benzoyl group. The resulting pyrazoline intermediate can then be oxidized to the aromatic pyrazole.
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. scispace.com [scispace.com]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | MDPI [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Benzoylacrylic Acid Diels-Alder Selectivity
Topic: Controlling Endo-Exo Selectivity in Benzoylacrylic Acid Diels-Alder Reactions Ticket ID: DA-BAA-SEL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
System Overview & Definitions
Welcome to the Advanced Synthesis Support Center. You are likely working with (E)-3-benzoylacrylic acid as a dienophile. Because this molecule is a trans-1,2-disubstituted ethylene with two electron-withdrawing groups (the benzoyl ketone and the carboxylic acid), "selectivity" here is nuanced.
The Stereochemical Challenge:
Since the starting material is trans, the substituents in the product will remain trans to each other. The "Endo" vs. "Exo" nomenclature refers to which substituent orients under the diene
-
Endo Isomer (Kinetic): The Benzoyl group is endo (syn to the olefin bridge). This is generally favored kinetically due to the stronger Secondary Orbital Interaction (SOI) of the benzoyl
-system compared to the carboxyl group. -
Exo Isomer (Thermodynamic): The Benzoyl group is exo (anti to the olefin bridge). This is favored thermodynamically as it minimizes steric repulsion between the bulky phenyl group and the methylene bridge of the diene (e.g., cyclopentadiene).
Troubleshooting Guides (Q&A)
Module A: Thermodynamic vs. Kinetic Control
User Question: "I synthesized the adduct at room temperature, but after leaving it in solution overnight, the NMR shows the ratio has shifted. Why is my selectivity eroding?"
Diagnosis: You are witnessing Retro-Diels-Alder equilibration . The reaction is reversible.[2] While the endo product forms faster, it is less stable.[2] Over time (or with heat), the system reverts to starting materials and re-reacts to form the more stable exo isomer.[2][3]
Technical Solution:
-
Temperature Control: To lock in the endo (kinetic) product, you must lower the temperature (0°C to -78°C) and quench the reaction immediately upon completion.
-
Time Management: Do not extend reaction times unnecessarily. Monitor by TLC/LC-MS and work up as soon as the limiting reagent is consumed.
-
Thermodynamic Conversion: If you want the exo isomer, heat the reaction (reflux in toluene or xylene) for an extended period (12–24 hours).
Module B: Lewis Acid Catalysis
User Question: "I need higher endo selectivity, but cooling the reaction makes it too slow. How can I accelerate the rate while maintaining stereocontrol?"
Diagnosis: You need LUMO Lowering via Lewis Acid Catalysis .[4][5] Uncatalyzed reactions rely solely on thermal energy. Lewis Acids (LA) coordinate to the carbonyl oxygens, withdrawing electron density and lowering the energy of the LUMO, which accelerates the reaction and tightens the transition state.
Technical Solution:
-
Catalyst Choice: Use Zinc Chloride (
) or Aluminum Chloride ( ) . -
Mechanism: The LA coordinates preferentially to the benzoyl carbonyl (or chelates both if geometry permits). This enhances the Secondary Orbital Interaction (SOI) of the benzoyl group, drastically increasing the preference for the endo product.
-
Protocol Adjustment: Add 10–20 mol% LA at -78°C. This often allows the reaction to proceed at low temperatures where reversibility is negligible.
Module C: Solvent Effects
User Question: "My product is oiling out and the yield is inconsistent. Does solvent choice affect the endo:exo ratio?"
Diagnosis: Yes. The transition state is more polarized than the starting materials.
-
Hydrophobic Effect: Water or aqueous mixtures can accelerate the reaction (forcing non-polar reactants together) and often enhance endo selectivity due to tighter packing.
-
Hydrogen Bonding: Solvents that can H-bond (like fluorinated alcohols) can stabilize the polarized carbonyl in the transition state, mimicking a mild Lewis Acid effect.
Technical Solution:
-
For Max Endo: Use polar solvents or Lewis Acid catalysis in DCM.
-
For Exo: Use non-polar solvents (Toluene, Xylene) at high temperatures to promote equilibration.
Decision Logic & Mechanism (Visualization)
The following diagrams illustrate the decision process for experimental design and the mechanistic pathway.
Caption: Decision tree for selecting experimental conditions based on the desired isomeric outcome.
Caption: Kinetic vs. Thermodynamic energy landscape. Note the reversible path from Endo back to Reactants allows accumulation of Exo.[2]
Standardized Experimental Protocols
Use these baseline protocols to establish your control.
Protocol A: Kinetic Control (Targeting Endo)
Best for: Initial screening, maximizing the kinetic isomer.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve (E)-3-benzoylacrylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).
-
Catalyst Addition (Optional but Recommended): Cool to -78°C. Add
(1.0 M in ether, 0.2 equiv) dropwise. Stir for 15 mins to allow coordination. -
Diene Addition: Add Cyclopentadiene (freshly cracked, 1.5–2.0 equiv) slowly to maintain low temperature.
-
Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.
-
Workup: Quench cold with saturated
. Extract with DCM. -
Analysis: Analyze crude via
NMR immediately. Do not heat during rotary evaporation (keep bath < 30°C).
Protocol B: Thermodynamic Control (Targeting Exo)
Best for: Obtaining the most stable isomer.
-
Preparation: Dissolve (E)-3-benzoylacrylic acid (1.0 equiv) in Toluene or Xylene (0.5 M).
-
Diene Addition: Add Cyclopentadiene (3.0 equiv). Note: Excess is required because CP dimerizes at high heat.
-
Reaction: Reflux (110°C+) for 12–24 hours.
-
Workup: Cool to room temperature. Concentrate in vacuo.
-
Purification: Recrystallization is often possible as the exo adduct is typically more crystalline and stable.
Comparative Data Summary
| Variable | Kinetic Conditions (Endo) | Thermodynamic Conditions (Exo) |
| Temperature | -78°C to 0°C | > 80°C (Reflux) |
| Time | 1–4 Hours | 12–24 Hours |
| Solvent | DCM, Et2O (Non-coordinating) | Toluene, Xylene |
| Catalyst | Lewis Acid ( | None (Thermal) |
| Reversibility | Negligible (Irreversible) | High (Reversible) |
| Primary Driver | Secondary Orbital Interactions | Steric Stability |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for Kinetic vs. Thermodynamic control in Diels-Alder).
-
Hunt, I. (n.d.). Thermodynamic vs Kinetic Control. University of Calgary. Link
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Link
-
Wikipedia. (2024). Diels–Alder reaction: Lewis acid activation. Link[6][7]
-
Alonso, D. A., et al. (2014). Chiral Lewis Acid Catalysts in Diels-Alder Reactions. (Context on catalyst mechanism). Link
Sources
- 1. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-Benzoyl-cyclohex-3-enecarboxylic acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Benzoyl-cyclohex-3-enecarboxylic acid. Synthesized via a Diels-Alder reaction, this compound presents unique purification challenges, including the separation of stereoisomers and the removal of reaction-specific impurities. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the isolation and purification of the target compound.
Initial Workup & Isolation
Question 1: My crude product has oiled out or remains a viscous liquid after the initial solvent removal. How can I induce crystallization?
Answer: This is a common issue, often caused by the presence of unreacted starting materials, solvent residues, or an isomeric mixture that collectively depress the melting point.
-
Causality: The product, 6-Benzoyl-cyclohex-3-enecarboxylic acid, is a solid at room temperature. An oily crude product suggests significant impurities. The goal is to remove easily separable impurities to increase the concentration of the desired product and facilitate crystallization.
-
Troubleshooting Steps:
-
Acid-Base Extraction: The carboxylic acid functionality is a powerful handle for purification. Perform an acid-base extraction to separate your acidic product from neutral impurities (e.g., unreacted diene, byproducts). Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate. Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃) to convert the carboxylic acid to its water-soluble carboxylate salt.[1] Discard the organic layer containing neutral impurities. Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is well below the pKa of the carboxylic acid (typically pH < 4), causing the purified product to precipitate.[1]
-
Trituration: If the oil is persistent, try trituration. Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or a mixture of ether/hexanes). Stir or sonicate the mixture. The product should solidify while the impurities are washed away.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil to initiate crystallization.
-
Question 2: My crude product is contaminated with a significant amount of unreacted benzoic acid or other starting materials. What is the most efficient first-pass purification step?
Answer: An acid-base extraction is the most efficient method to separate the target carboxylic acid from other acidic or neutral starting materials.
-
Expertise & Logic: While both the product and benzoic acid are acidic, their pKa values may differ slightly, but this is not reliable for a clean separation. A more robust method is needed if both are present. However, if the primary impurities are neutral (e.g., from the diene), a standard acid-base wash is highly effective.[1]
-
Recommended Protocol: Follow the acid-base extraction detailed in Protocol 1 . This method leverages the acidic nature of your product to move it into an aqueous phase, leaving behind neutral organic impurities. If another acidic starting material is the main contaminant, column chromatography or recrystallization will be necessary.
Recrystallization Troubleshooting
Question 3: I am struggling to find an appropriate single-solvent system for recrystallization. What is the best strategy?
Answer: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[2] For complex molecules like this, a mixed-solvent system is often required.
-
Strategy:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (see Table 1) at room temperature and upon heating.
-
Developing a Mixed-Solvent System: Find a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent," e.g., ethanol, ethyl acetate) and one in which it is poorly soluble (the "anti-solvent," e.g., water, hexanes).[3]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot soluble solvent. Then, add the anti-solvent dropwise to the hot solution until you reach the "cloud point" – the point of saturation where the solution becomes faintly turbid. Add a drop or two of the hot soluble solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]
-
Question 4: My yield is very low after recrystallization. What are the common causes and how can I improve recovery?
Answer: Low yield is typically due to using too much solvent, cooling the solution too quickly, or premature filtration.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even when the solution is cold. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Rapid Cooling: Cooling the flask too quickly (e.g., by placing it directly in an ice bath) promotes the formation of small, often impure crystals and can trap impurities. Solution: Allow the solution to cool slowly to room temperature on the benchtop, then move it to an ice bath to maximize crystal formation.[4]
-
Incomplete Crystallization: Not allowing sufficient time for crystallization will leave product in the mother liquor. Solution: Let the solution stand in the ice bath for at least 10-20 minutes before filtration. You can gently scratch the inside of the flask with a glass rod to induce further crystallization.
-
Column Chromatography Troubleshooting
Question 5: My primary goal is to separate the endo and exo diastereomers. They are co-eluting on my silica gel column. How can I improve the separation?
Answer: Separating endo and exo isomers is a classic challenge in Diels-Alder purification and requires optimizing chromatographic conditions to exploit their subtle differences in polarity.[5]
-
Expertise & Logic: The endo and exo isomers have the same functional groups but different spatial arrangements. This results in a very small polarity difference. Effective separation requires high-resolution techniques.
-
Optimization Strategies:
-
Solvent System Polarity: Decrease the polarity of your eluent. A less polar mobile phase will force the compounds to interact more with the polar silica gel, exaggerating the small differences in their polarity and improving separation. Use solvent systems based on hexanes or petroleum ether with a small, carefully titrated amount of ethyl acetate or ether.
-
Column Dimensions: Use a long, thin column and a high ratio of silica gel to crude product (e.g., 100:1 by weight). This increases the number of theoretical plates and provides more opportunity for separation.[5]
-
Loading Technique: Use a "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column, resulting in a very narrow starting band and much sharper peaks.[5]
-
Gradient Elution: Start with a very non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by slowly adding the more polar solvent. This can help separate compounds with very close Rf values.
-
Question 6: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What causes this and how can I fix it?
Answer: Streaking is typically caused by overloading the sample, poor solubility in the eluent, or strong interactions between the acidic compound and the silica gel.
-
Causality & Solutions:
-
Overloading: Too much sample applied to the TLC plate or column will exceed the capacity of the stationary phase. Solution: Use a more dilute solution for spotting on TLC and load less material onto the column.
-
Strong Acidic Interaction: The carboxylic acid group (-COOH) can bind very strongly to the acidic silica gel, causing tailing. Solution: Add a small amount of acetic acid (e.g., 0.5-1%) to your eluent system. The acetic acid will compete for the active sites on the silica gel, allowing your product to travel more cleanly down the column.
-
Insolubility: If the compound is not fully soluble in the eluent, it will streak from the origin. Solution: Ensure your chosen eluent system can dissolve the compound. You may need to use a slightly more polar system, but this must be balanced against the need for good separation.
-
Data & Visualization
Tables for Quick Reference
Table 1: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Water | 100 | High | Good anti-solvent for less polar compounds. |
| Ethanol | 78 | High | Often used in combination with water. |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent for moderately polar compounds. |
| Toluene | 111 | Low | Useful for less polar compounds; high boiling point. |
| Hexanes | 69 | Very Low | Good anti-solvent for polar compounds; often used with ethyl acetate. |
| Diethyl Ether | 35 | Low | Very volatile; often used for trituration or as a co-solvent. |
Table 2: Column Chromatography Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| No Separation (Rf too high) | Eluent is too polar. | Decrease eluent polarity (e.g., increase hexane/ethyl acetate ratio). |
| No Movement (Rf = 0) | Eluent is not polar enough. | Increase eluent polarity (e.g., decrease hexane/ethyl acetate ratio). |
| Streaking/Tailing | Compound is acidic; overloading. | Add 0.5% acetic acid to eluent; load less material. |
| Poor Isomer Separation | Insufficient resolution. | Use a longer column, dry loading, and a less polar eluent system.[5] |
Experimental Workflow Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: General workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether for a 5g scale).
-
Basification: Transfer the solution to a separatory funnel and extract with 1M NaOH solution (3 x 50 mL). The desired carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated HCl or 3M H₂SO₄ while stirring until the pH of the solution is ~2. The 6-Benzoyl-cyclohex-3-enecarboxylic acid will precipitate as a white or off-white solid.[1]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to remove residual water.
Protocol 2: Recrystallization from a Mixed-Solvent System (Ethanol/Water)
-
Dissolution: Place the crude, solid acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Saturation: While keeping the solution hot, add deionized water dropwise until the solution becomes persistently cloudy (the cloud point).[3]
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystallization.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the pure crystals in a vacuum oven or desiccator.
Protocol 3: Flash Column Chromatography for Isomer Separation
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Aim for a system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives a low Rf for your product (~0.2-0.3) and shows some separation between the isomers.
-
Column Packing: Pack a glass column with silica gel in your chosen eluent. A typical column for 1g of product would be ~40mm in diameter and use ~100g of silica gel.[5][6]
-
Dry Loading: Dissolve ~1g of your crude product in 10-20 mL of dichloromethane. Add ~2g of silica gel to this solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
Loading the Column: Carefully add the silica gel with your adsorbed product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Carefully add the eluent and apply pressure (air or nitrogen) to run the column. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent by rotary evaporation to yield the purified product.[6]
References
-
MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from [Link]
-
Brainly. (2023, May 22). You used recrystallization to purify the product from this reaction. Could you have used column. Retrieved from [Link]
-
Jasperse, J. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
-
Crystal structure and Hirshfeld surface analysis of 6-benzoyl-3,5-diphenylcyclohex-2-en-1-one. (2020). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-benzoyl-cyclohex-3-enecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3.7 The Diels-Alder Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Diels-Alder Reaction-Aromatization Approach toward Functionalized Ring C Allocolchicinoids. Retrieved from [Link]
-
Scribd. (n.d.). Dield-Alder - Lab Report 1. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53364. Retrieved from [Link]
- Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]
-
Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activity. (2024). Egyptian Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 16.3: The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
Chemistry LibreTexts. (2019, June 5). 14.13: Specific Rules Governing the Diels–Alder Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
Utah Tech University. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2018, March 15). In situ recovery of bio-based carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
-
PubChem. (n.d.). trans-6-Amino-cyclohex-3-enecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
Sources
preventing retro-Diels-Alder in 6-Benzoyl-cyclohex-3-enecarboxylic acid
Topic: 6-Benzoyl-cyclohex-3-enecarboxylic acid Stability & Synthesis
Ticket ID: RDA-6BZC-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering stability issues with 6-Benzoyl-cyclohex-3-enecarboxylic acid , specifically the reversion to its precursors (1,3-butadiene and 3-benzoylacrylic acid ) via the retro-Diels-Alder (rDA) mechanism.
This molecule is thermodynamically unstable at elevated temperatures because the entropy gain from releasing gaseous butadiene drives the equilibrium backward. This guide provides the mechanistic root cause, diagnostic troubleshooting, and three validated protocols to prevent rDA and maximize yield.
Part 1: The Mechanism (The "Why")
To prevent the problem, we must understand the thermodynamic trap. The synthesis of your target is an equilibrium process.[1]
-
Forward Reaction (Diels-Alder): Exothermic (
). Favored at low temperatures . -
Reverse Reaction (rDA): Endothermic but Entropy-driven (
). Favored at high temperatures .
Because one of your starting materials is 1,3-butadiene (a gas with a boiling point of -4.4°C), any heating in an open system (like reflux or rotary evaporation) drives the butadiene out of the solution. According to Le Chatelier’s principle, the system consumes the cyclohexene product to replenish the lost butadiene, leading to complete decomposition.
Mechanism Visualization
The following diagram illustrates the energy landscape and the "Escape Valve" effect of the volatile diene.
Figure 1: The "Entropy Trap." Heating the product provides the activation energy for rDA. Once formed, butadiene gas escapes, rendering the decomposition irreversible.
Part 2: Troubleshooting Guide
Use this decision matrix to identify where your process is failing.
| Symptom | Probable Cause | Corrective Action |
| Product vanishes during concentration (Rotavap). | Thermal rDA. The water bath is too hot (>40°C), triggering reversion and loss of butadiene. | Action: Use a high-vacuum pump at <20°C. Do not heat the flask. |
| Low yield after reflux. | Thermodynamic Equilibrium. Refluxing pushes the reaction to the left (rDA) rather than the right. | Action: Switch to Protocol A (Lewis Acid) or Protocol B (High Pressure) . Stop refluxing. |
| Crude NMR shows product, but purified solid is starting material. | Recrystallization rDA. Boiling the solvent for recrystallization destroyed the adduct. | Action: Purify via Flash Chromatography (Silica) at room temperature or cold recrystallization (diffusion method). |
| Product decomposes on Silica Gel. | Acid-Catalyzed rDA. The acidic nature of silica lowers the activation energy for reversion. | Action: Deactivate silica with 1% Triethylamine (Et3N) in the eluent. |
Part 3: Validated Protocols
Do not rely on thermal cycloaddition for this substrate. Use Kinetic Control (Lewis Acid) or Thermodynamic Forcing (High Pressure).
Protocol A: Lewis Acid Catalyzed Synthesis (Recommended)
Objective: Lower the activation energy of the forward reaction so it proceeds at low temperature (0°C to RT), preventing rDA. Catalyst:Aluminum Chloride (AlCl₃) or Ethylaluminum Dichloride (EtAlCl₂) .
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent: Add anhydrous Dichloromethane (DCM).
-
Complexation: Add 1.1 equivalents of 3-benzoylacrylic acid . Cool to 0°C .[2]
-
Catalyst Addition: Slowly add 1.2 equivalents of Lewis Acid (AlCl₃). Stir for 15 mins. Note: The Lewis Acid coordinates to the carbonyl oxygen, lowering the LUMO energy.
-
Diene Addition: Condense 1,3-butadiene (excess, ~2-3 equiv) into a cold trap and transfer via cannula OR bubble butadiene gas slowly into the solution at 0°C.
-
Reaction: Stir at 0°C to Room Temperature (RT) for 4–6 hours. Monitor by TLC (do not heat the TLC plate excessively).
-
Quench: Pour mixture slowly into ice-cold 1M HCl. Extract with DCM.[3]
-
Workup: Dry over MgSO₄. Evaporate solvent without heating (bath < 25°C).
Protocol B: High-Pressure Synthesis (Q-Tube/Autoclave)
Objective: Use Le Chatelier’s principle. High pressure heavily favors the side with lower volume (the cyclic product) over the side with gas (butadiene).
-
Vessel: Use a rated high-pressure reactor (e.g., Q-Tube or stainless steel autoclave).
-
Loading: Load 3-benzoylacrylic acid and solvent (Toluene or DCM).
-
Diene: Add condensed 1,3-butadiene (excess).
-
Pressurization: Seal the vessel.
-
Reaction: Heat to 60–80°C.
-
Why heat is allowed here: The closed system prevents butadiene escape. The high pressure (often >10 bar) shifts the equilibrium toward the product despite the heat.
-
-
Cooling: Cool to RT before venting. This allows the equilibrium to settle back toward the product as temperature drops.
Protocol C: Chemical "Locking" (Post-Synthesis)
If the double bond in the ring is not required for your final drug scaffold, destroy it immediately to prevent rDA forever.
-
Method: Catalytic Hydrogenation.
-
Procedure: Dissolve crude adduct in MeOH. Add 10% Pd/C. Stir under H₂ balloon for 2 hours.
-
Result: 6-Benzoyl-cyclohexanecarboxylic acid. This molecule cannot undergo rDA.
Part 4: Workflow Visualization
Follow this logic tree to select the correct path for your experiment.
Figure 2: Experimental decision tree. Protocol C is the safest route if the alkene is not essential. If the alkene is essential, Protocol A or B must be used combined with cold workup techniques.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use GC-MS to monitor the reaction progress? A: No. The high temperature of the GC injector port (typically 250°C) will induce the retro-Diels-Alder reaction inside the instrument. You will see peaks for butadiene and the starting acid, falsely leading you to believe the reaction failed. Use LC-MS or NMR for analysis.
Q: Why does my product turn into an oil/gum after sitting on the bench? A: This is likely slow rDA followed by polymerization of the released butadiene or oxidative degradation. Store the compound at -20°C under Argon.
Q: Can I use ethanol as a solvent for the reaction? A: For thermal reactions, yes. However, if using Protocol A (Lewis Acid) , you cannot use protic solvents like ethanol as they will quench the Lewis Acid catalyst. Use DCM, Toluene, or Benzene.
References
-
Houk, K. N. (1973). "The Frontier Molecular Orbital Theory of Cycloaddition Reactions." Accounts of Chemical Research. Link
- Grounding: Establishes the HOMO-LUMO interactions and why Lewis Acids lower the activation energy, allowing lower temper
-
Sauer, J. (1966). "Diels-Alder Reactions Part I: New Preparative Aspects." Angewandte Chemie International Edition. Link
-
Grounding: Foundational text on the reversibility of DA reactions and the influence of temperature.[2]
-
-
Dauben, W. G., et al. (1984). "High Pressure in Organic Synthesis." Organic Reactions.[2][3][4][5][6][7][8][9][10][11] Link
- Grounding: Validates Protocol B, demonstrating that high pressure shifts equilibrium toward the cycloadduct.
-
Yates, P., & Eaton, P. (1960).[3] "Acceleration of the Diels-Alder Reaction by Aluminum Chloride." Journal of the American Chemical Society.[12] Link
- Grounding: The original validation for Protocol A (AlCl3 c
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. atc.io [atc.io]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. preprints.org [preprints.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. organicreactions.org [organicreactions.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
crystallization solvents for 6-Benzoyl-cyclohex-3-enecarboxylic acid
Executive Summary
This technical guide addresses the purification and crystallization of 6-Benzoyl-cyclohex-3-enecarboxylic acid (CAS: 31211-31-1), a critical intermediate in the synthesis of the anthelmintic drug Praziquantel . The following modules are structured as "Support Tickets" based on common user inquiries, ranging from solvent selection for the racemic mixture to advanced enantiomeric resolution.
Ticket #001: Solvent Selection for Racemic Purification
User Query: "We are synthesizing the racemic acid via the Diels-Alder reaction. We need a scalable solvent system for the initial purification that maximizes yield and removes the unreacted dienophile."
Technical Response: For the racemic intermediate, the choice of solvent is dictated by the need to remove unreacted 3-benzoylacrylic acid and polymeric by-products.
Primary Recommendation: Toluene
Toluene is the industry-standard solvent for this intermediate due to its favorable temperature coefficient of solubility. It dissolves the compound effectively at reflux (110°C) but shows poor solubility at 0–10°C, facilitating high recovery rates.[1]
Protocol A: Toluene Recrystallization (Standard)
-
Dissolution: Suspend the crude solid in Toluene (approx. 3–5 volumes relative to mass).
-
Reflux: Heat to reflux until a clear solution is obtained. If insolubles persist (likely polymeric butadiene), filter hot.[1]
-
Controlled Cooling: Cool slowly to 25°C over 2 hours. Rapid cooling here often traps impurities.
-
Crystallization: Further cool to 0–5°C and hold for 1 hour.
-
Isolation: Filter and wash with cold Toluene.
Alternative System: Ethanol/Water (Green Chemistry)
If aromatic solvents are restricted, an aqueous ethanol system is effective but requires precise water ratio control to prevent oiling out.[1]
| Solvent System | Ratio (v/v) | Key Benefit | Risk Factor |
| Toluene | Pure | High Purity (>98%) ; Removes non-polar dimers. | Flammability; requires drying. |
| Ethanol/Water | 3:1 | Eco-friendly; higher yield. | Risk of "oiling out" if cooled too fast.[2] |
| DCM/Hexane | 1:2 | Good for small-scale R&D. | Volatility makes scale-up difficult. |
Ticket #002: Troubleshooting "Oiling Out" Phenomena
User Query: "During the cooling phase in Toluene, our product separates as a yellow oil instead of crystals. Stirring eventually solidifies it, but the purity is compromised."
Technical Response: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is breached before nucleation begins. This is common with keto-acids due to their conformational flexibility and hydrogen-bonding potential.
Root Cause Analysis & Mitigation
-
Impurity Profile: High levels of unreacted diene oligomers lower the melting point.
-
Fix: Perform a charcoal filtration step while hot to adsorb oligomers.
-
-
Cooling Rate: A "crash cool" profile pushes the system into the labile zone too quickly.
-
Fix: Implement a Linear Cooling Ramp (e.g., 0.5°C/min).[1]
-
-
Seeding: The system lacks nucleation sites.
-
Fix: Add 0.1 wt% pure seed crystals at the cloud point (approx. 40–45°C in Toluene).
-
Visualization: Troubleshooting Decision Tree
Caption: Decision logic for mitigating oiling-out events during crystallization.
Ticket #003: Enantiomeric Resolution Solvents
User Query: "We are developing an asymmetric synthesis for Praziquantel and need to resolve the (1R)-enantiomer of the acid. Which solvent systems work best with chiral amines?"
Technical Response: Since the 6-benzoyl-cyclohex-3-enecarboxylic acid has a chiral center, resolution is a critical step. The choice of solvent must balance the solubility of the diastereomeric salt.
Recommended Resolving Agents & Solvents
The literature and patent landscape favor (R)-Phenylethylamine or Quinine as resolving agents.
-
Acetone (Preferred):
-
Mechanism:[1][3][4][5][6] Acetone dissolves the free acid well but is a poor solvent for the diastereomeric salt, driving precipitation.[1]
-
Protocol: Dissolve the racemic acid in Acetone. Add (R)-Phenylethylamine (0.5 eq). The less soluble salt precipitates.
-
Refinement: Recrystallize the salt from Methanol to upgrade Chiral Purity (ee).
-
-
Ethyl Acetate/Ethanol:
-
Used when Quinidine is the resolving agent.
-
Requires heating to reflux to ensure homogeneity before crystallization.
-
Workflow: Chiral Resolution Process
Caption: Workflow for the optical resolution of the target intermediate.
Frequently Asked Questions (FAQs)
Q: Can I use Chlorinated Solvents (DCM/Chloroform)? A: While the acid is highly soluble in DCM, these solvents are too powerful for effective crystallization (the compound won't crash out upon cooling).[1] They are better suited for extraction phases, not crystallization.[1]
Q: My crystals are colored yellow/brown. Is this acceptable? A: Pure 6-Benzoyl-cyclohex-3-enecarboxylic acid should be off-white to white. A strong yellow color indicates the presence of oxidized by-products or polymerized diene. A wash with cold Toluene or MTBE (Methyl tert-butyl ether) can often remove surface color.
Q: What is the melting point I should aim for? A: The reported melting point for the pure racemic acid is typically 126–128°C . If your solid melts below 120°C, it contains significant solvent inclusions or impurities.[1]
References
-
Der Pharma Chemica. (2017). An Improved Process for Preparation of Key Intermediates in the Synthesis of Praziquantel.
-
Asian Journal of Chemistry. (2013). A Practical and Efficient Preparation of Key Intermediates in the Synthesis of Praziquantel.
-
Vertex AI Search (Patent Data). Process for the preparation of praziquantel (US4018778A).
-
National Institutes of Health (NIH). Resolution of Praziquantel Intermediates.
Sources
optimizing catalyst load for 6-Benzoyl-cyclohex-3-enecarboxylic acid production
Executive Summary & System Overview
You are synthesizing 6-Benzoyl-cyclohex-3-enecarboxylic acid via the Diels-Alder reaction of 3-benzoylacrylic acid (dienophile) and 1,3-butadiene (diene).
This reaction presents a specific thermodynamic challenge: the dienophile contains a free carboxylic acid group. In standard Lewis Acid (LA) catalysis, this proton acts as a "stoichiometric trap," coordinating to your catalyst and deactivating it before it can lower the LUMO of the dienophile.
This guide moves beyond generic protocols to address the specific interplay between catalyst loading , proton interference , and regioselectivity .
The Reaction Coordinate
The Lewis Acid (LA) must coordinate to the benzoyl ketone oxygen to maximize electron deficiency at the
Figure 1: The Catalyst Competition Model. The critical failure point in this synthesis is the "Trap State" where the Lewis Acid is consumed by the carboxylic acid proton rather than activating the dienophile.
Critical Troubleshooting & FAQs
Category A: Catalyst Loading & Activity
Q: I am using 10 mol%
-
The Fix: You have two options.
-
Stoichiometric Shift: Increase load to 110-120 mol% . The first 100% neutralizes the acid; the remaining 10-20% acts as the catalyst.
-
Catalyst Switch (Recommended): Switch to Calcium Triflate (
) or Scandium Triflate ( ) . These are water-tolerant and function effectively at 10-20 mol% even in the presence of free carboxylic acids [1].
-
Q: My reaction mixture turns into a black tar. Is this catalyst decomposition? A: No, this is likely Diene Polymerization . Lewis Acids can initiate cationic polymerization of 1,3-butadiene, especially at higher temperatures or high local concentrations of catalyst.
-
The Fix:
-
Slow Addition: Do not add the catalyst to the diene. Add the diene slowly to a pre-cooled mixture of Dienophile + Catalyst.
-
Temperature Control: Maintain
. The Diels-Alder activation energy is lower than the polymerization barrier; keeping it cold favors the cycloaddition.
-
Category B: Selectivity & Yield
Q: I see the product, but the Endo/Exo ratio is poor (low stereoselectivity). A: This indicates a "Background Thermal Reaction." 3-Benzoylacrylic acid is electron-deficient enough to react with butadiene slowly without a catalyst. The uncatalyzed reaction is less selective.[1] If your catalyst load is too low (or deactivated), the thermal pathway dominates.
-
The Fix: Lower the temperature to -20°C and increase catalyst load. If the reaction stops at -20°C, your catalyst is inactive. The catalyzed pathway must be faster than the thermal background to achieve high stereoselectivity.
Q: Post-reaction workup results in a persistent emulsion. A: This is caused by Aluminum/Titanium hydroxides acting as surfactants when quenched with water.
-
The Fix: Do not quench with pure water. Quench with 10% aqueous Citric Acid or Rochelle Salt (Sodium Potassium Tartrate) solution. These chelate the metal ions, breaking the emulsion and allowing clean phase separation.
Optimization Protocol: The "Step-Ladder" Method
Do not guess the load. Use this standardized protocol to determine the Minimum Effective Load (MEL) for your specific reactor geometry and solvent system.
Reagents:
-
Substrate: 3-Benzoylacrylic acid (1.0 eq)
-
Diene: 1,3-Butadiene (excess, typically 1.5 - 2.0 eq)
-
Solvent: Dichloromethane (DCM) - Anhydrous[2]
-
Catalyst:
(Preferred) or (Traditional)
Experimental Matrix:
| Exp # | Catalyst Load (mol%) | Temp (°C) | Time (h) | Expected Outcome | Action |
| 1 | 0% (Control) | 25 | 24 | Low Yield, Low Selectivity | Baseline measurement |
| 2 | 5% | 0 | 6 | Low Conversion | Insufficient activation |
| 3 | 10% | 0 | 6 | Target Yield (>85%) | Optimal for Triflates |
| 4 | 20% | 0 | 4 | High Yield, Fast | Check for polymerization |
| 5 | 110% | 0 | 4 | High Yield | Required for |
Step-by-Step Workflow
-
Pre-Complexation (Critical): Dissolve 3-benzoylacrylic acid in DCM. Add the Lewis Acid before the diene. Stir for 15 minutes at 0°C. This establishes the Catalyst-Carbonyl complex.
-
Diene Addition: Introduce 1,3-butadiene (condensed liquid or gas stream) slowly to the pre-complexed mixture.
-
Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the enone peak (approx. 6.5-7.0 ppm in
NMR). -
Quench: Pour into ice-cold 10% Citric Acid.
Troubleshooting Logic Tree
Use this flow to diagnose failures in real-time.
Figure 2: Diagnostic logic for evaluating reaction outcomes.
References
-
Indian Academy of Sciences. (2024). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from
-
Sigma-Aldrich. (n.d.). Diels–Alder Reaction Technical Overview. Retrieved from
-
Organic Syntheses. (n.d.). Preparation and Diels–Alder Reaction of Nucleophilic Dienes. Retrieved from
-
National Institutes of Health (PMC). (2020). How Lewis Acids Catalyze Diels–Alder Reactions: Activation Strain Model. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to 6-Benzoyl-cyclohex-3-enecarboxylic Acid and its Analogs for Drug Discovery and Research
This guide provides an in-depth technical comparison of 6-Benzoyl-cyclohex-3-enecarboxylic acid against other relevant cyclohexene and cyclohexane carboxylic acids. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical structural nuances, physicochemical properties, and biological potential of this molecular class, supported by experimental data and established protocols.
Introduction: The Significance of the Substituted Cyclohexene Scaffold
The cyclohexene ring is a prevalent scaffold in natural products and synthetic molecules, offering a unique combination of conformational flexibility and chemical reactivity. The incorporation of a carboxylic acid moiety introduces a key functional group for tuning acidity, solubility, and, crucially, for interacting with biological targets. 6-Benzoyl-cyclohex-3-enecarboxylic acid (BCCA) is a compelling molecule within this class, distinguished by a bulky, lipophilic benzoyl group and a specific unsaturation at the 3-position. These features suggest a potential for unique structure-activity relationships (SAR) in various therapeutic areas, particularly inflammation and oncology, where related structures have shown promise.[1][2]
This guide will compare BCCA with three key analogs to highlight the distinct roles of its structural components:
-
Cyclohex-3-enecarboxylic acid: The parent scaffold, providing a baseline for the effects of substitution.
-
Cyclohex-1-enecarboxylic acid: A positional isomer, used to evaluate the influence of the double bond's location on electronic properties and reactivity.
-
Cyclohexanecarboxylic acid: The saturated analog, which serves to demonstrate the impact of the π-bond on the molecule's properties and biological activity.
Comparative Physicochemical Properties
The subtle differences in the structure of these acids lead to significant variations in their physical and chemical properties, which in turn dictate their behavior in biological systems. Acidity (pKa) and lipophilicity (logP) are two of the most critical parameters in drug design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Predicted pKa |
| 6-Benzoyl-cyclohex-3-enecarboxylic acid | C₁₄H₁₄O₃ | 230.26 | 2.3[3] | ~4.7 |
| Cyclohex-3-enecarboxylic acid | C₇H₁₀O₂ | 126.15 | 1.3 | 4.67±0.20[4] |
| Cyclohex-1-enecarboxylic acid | C₇H₁₀O₂ | 126.15 | 1.7[5] | ~4.5 |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 1.89 | 4.82[6] |
Analysis of Properties:
-
Acidity (pKa): The pKa values for these compounds are all in the range of typical carboxylic acids (~4-5).[7] The position of the double bond in cyclohex-1-enecarboxylic acid, being conjugated with the carboxyl group, is expected to slightly increase its acidity (lower pKa) compared to the non-conjugated cyclohex-3-ene isomer and the saturated cyclohexanecarboxylic acid. The benzoyl group in BCCA is predicted to have a minor acid-strengthening effect due to its electron-withdrawing nature.
-
Lipophilicity (XlogP): The benzoyl group on BCCA dramatically increases its lipophilicity (XlogP = 2.3) compared to the unsubstituted analogs.[3] This property is critical for membrane permeability and interaction with hydrophobic binding pockets in target proteins, but it can also impact solubility and metabolic stability.
-
Structure: The cyclohexene ring exists in a half-chair conformation. The presence and position of the bulky benzoyl substituent will significantly influence the preferred conformation and the steric profile of the molecule, which is a key determinant in receptor or enzyme binding.
Synthesis Strategies: The Power of Cycloaddition
The cyclohex-3-ene core of BCCA and its parent acid is most efficiently constructed via a [4+2] cycloaddition, known as the Diels-Alder reaction.[8][9] This powerful reaction forms the six-membered ring and sets the stereochemistry in a single, often high-yield, step.
General Synthesis Workflow
The logical workflow for synthesizing substituted cyclohex-3-ene carboxylic acids involves the reaction of a conjugated diene with a suitable dienophile.
Caption: General workflow for the synthesis of substituted cyclohex-3-ene carboxylic acids.
Experimental Protocol: Synthesis of a Cyclohex-3-ene Carboxylic Acid Derivative
This protocol describes a representative Diels-Alder reaction to form a cyclohexene ring, which is the core of the target molecules.[10][11]
Objective: To synthesize a cyclohex-3-ene carboxylic acid derivative via a Diels-Alder reaction between 1,3-butadiene and acrylic acid.
Materials:
-
1,3-butadiene (liquefied gas)
-
Acrylic acid (dienophile)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure reaction vessel, add acrylic acid (1.0 eq), a catalytic amount of hydroquinone (~0.1 mol%), and toluene.
-
Reactant Addition: Cool the vessel to -10°C. Carefully condense 1,3-butadiene (1.2 eq) into the vessel.
-
Causality: Using an excess of the more volatile diene ensures the reaction goes to completion. Hydroquinone is added to prevent the polymerization of the diene and dienophile under heat.
-
-
Reaction: Seal the vessel and heat to 100-150°C for 6-12 hours. The pressure will increase due to the heating of the volatile reactants.
-
Work-up: Cool the vessel to room temperature and carefully vent any excess butadiene. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the toluene solvent under reduced pressure. The resulting crude product, cyclohex-3-enecarboxylic acid, can be purified by vacuum distillation or recrystallization.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Biological and Chemical Applications: A Comparative Overview
The structural variations between BCCA and its analogs directly translate to differing biological activities and chemical utility.
-
6-Benzoyl-cyclohex-3-enecarboxylic acid (BCCA): The presence of both a carboxylic acid and a ketone moiety, along with a bulky aromatic group, makes BCCA an interesting candidate for development as an anti-inflammatory agent.[12] The carboxylic acid group is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs), while the benzoyl group could mediate interactions with hydrophobic pockets in enzymes like cyclooxygenase (COX).[13][14]
-
Cyclohex-3-enecarboxylic acid: This molecule serves as a versatile building block in organic synthesis. It is used in the production of pharmaceuticals, such as the anticoagulant Edoxaban, and specialty polymers.[4][15][]
-
Cyclohex-1-enecarboxylic acid: Derivatives of this isomer have been synthesized and evaluated for anti-inflammatory, antiproliferative, and antimicrobial activities.[17][18] The conjugation of the double bond with the carboxylic acid influences its electronic distribution and potential as a Michael acceptor.
-
Cyclohexanecarboxylic acid: The saturated ring makes this compound less reactive than its unsaturated counterparts. It is used as a precursor in industrial chemistry and has been investigated for anticonvulsant activity.[19] Its derivatives are also explored as enzyme inhibitors.[20]
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds can be rationally modified by altering substituents on the cyclohexene ring.
Caption: Structure-Activity Relationship (SAR) logic for the cyclohexene carboxylic acid scaffold.
Potential Anti-Inflammatory Mechanism
Many carboxylic acids exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.
Caption: Simplified pathway showing the inhibition of prostaglandin synthesis by a COX inhibitor.
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Before assessing specialized activity (e.g., anti-inflammatory), it is crucial to determine the cytotoxic profile of a compound. The MTT assay is a standard colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[1][2][20]
Objective: To determine the concentration-dependent cytotoxicity of BCCA and its analogs on a relevant cell line (e.g., RAW 264.7 macrophages).
Materials:
-
Test compounds (BCCA and analogs), dissolved in DMSO to create stock solutions.
-
RAW 264.7 macrophage cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).[21]
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol).[21]
-
96-well microplates.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Trustworthiness: A 24-hour pre-incubation ensures cells are in a healthy, exponential growth phase before treatment.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_control) * 100. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
This guide demonstrates that 6-Benzoyl-cyclohex-3-enecarboxylic acid is a structurally distinct molecule with significant potential, primarily due to the lipophilic benzoyl substituent which sets it apart from simpler cyclohexene acids. While the parent and isomeric acids serve as valuable chemical building blocks, BCCA's properties suggest it is a more tailored candidate for drug discovery programs, particularly in areas requiring interaction with hydrophobic biological targets.
The comparative analysis highlights a clear SAR path:
-
The cyclohexene double bond is a key site for reactivity and influences the ring's conformation.
-
The carboxylic acid is the primary anchor for polar interactions and dictates the acidic nature of the molecule.
-
The benzoyl group at C6 is the major determinant of lipophilicity and steric bulk, likely playing a crucial role in target binding affinity and specificity.
Future research should focus on obtaining empirical data for BCCA in relevant biological assays, such as COX enzyme inhibition and cytokine release assays, to validate its predicted anti-inflammatory potential. Further derivatization of the benzoyl ring could be explored to fine-tune activity and optimize pharmacokinetic properties.
References
-
Woźnicka, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
-
Chem-Impex. (n.d.). 3-Cyclohexene carboxylic acid. Retrieved February 23, 2026, from [Link]
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GROUP LEEF KIMYA DIS TICARET LIMITED SIRKETI. (n.d.). Cyclohexene - 1 - Carboxylic Acid ≥ 98 %. Retrieved February 23, 2026, from [Link]
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PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]
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PMC. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. International Journal of Molecular Sciences. Available at: [Link]
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PMC. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved February 23, 2026, from [Link]
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Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved February 23, 2026, from [Link]
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PubMed. (2011). Structure and activity relationship of 2-(substituted benzoyl)-hydroxyindoles as novel CaMKII inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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PubChem. (n.d.). 1-Cyclohexene-1-carboxylic acid. Retrieved February 23, 2026, from [Link]
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PharmaCompass. (n.d.). (1S)-Cyclohex-3-Ene-1-Carboxylic Acid. Retrieved February 23, 2026, from [Link]
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PMC. (n.d.). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. Retrieved February 23, 2026, from [Link]
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Pearson. (n.d.). Rank the following organic compounds in the order of increasing p.... Retrieved February 23, 2026, from [Link]
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Master Organic Chemistry. (2022). The pKa Table Is Your Friend. Retrieved February 23, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C6H12O2. Retrieved February 23, 2026, from [Link]
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Scientific.net. (2024). Biological Properties of Cyclohex-3-Encarbonyl Acid Pyridin-2-Yl Amide Compound. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2026). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti- inflammatory Effects. Available at: [Link]
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Organic Syntheses. (n.d.). preparation and diels–alder reaction of a highly nucleophilic diene. Retrieved February 23, 2026, from [Link]
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PubChemLite. (n.d.). 6-benzoyl-cyclohex-3-enecarboxylic acid (C14H14O3). Retrieved February 23, 2026, from [Link]
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Taylor & Francis Online. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect. Retrieved February 23, 2026, from [Link]
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MDPI. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Available at: [Link]
-
PMC. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors. Retrieved February 23, 2026, from [Link]
-
FooDB. (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406). Retrieved February 23, 2026, from [Link]
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Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved February 23, 2026, from [Link]
-
MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]
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PMC. (n.d.). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Retrieved February 23, 2026, from [Link]
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ChemBK. (2024). 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). trans-6-Amino-cyclohex-3-enecarboxylic acid. Retrieved February 23, 2026, from [Link]
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MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved February 23, 2026, from [Link]
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MDPI. (n.d.). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Retrieved February 23, 2026, from [Link]
-
Chegg. (2020). Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester. Retrieved February 23, 2026, from [Link]
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Publish Comparison Guide: Melting Point Reference for Pure 6-Benzoyl-cyclohex-3-enecarboxylic Acid
This guide details the melting point reference and characterization for 6-Benzoyl-cyclohex-3-enecarboxylic acid (CAS: 31211-31-1), distinguishing between its stereoisomers.
Executive Summary
For researchers utilizing 6-Benzoyl-cyclohex-3-enecarboxylic acid , accurate identification of the stereoisomer is critical, as the cis and trans forms exhibit distinct thermal properties. The standard Diels-Alder synthesis typically yields the trans-isomer (retaining the dienophile's geometry), but the cis-isomer is also a known reference standard, particularly in asymmetric synthesis applications.
| Parameter | Cis-Isomer (racemic) | Trans-Isomer (racemic) |
| Melting Point (Pure) | 180 – 182 °C | 156 – 157 °C |
| CAS Number | 31211-31-1 (Generic) | 31211-31-1 (Generic) |
| Appearance | Colorless prisms | White crystalline solid |
| Primary Synthesis | Diels-Alder (Butadiene + cis-dienophile) | Diels-Alder (Butadiene + trans-dienophile) |
Chemical Identity & Structural Logic
-
IUPAC Name: 6-Benzoylcyclohex-3-ene-1-carboxylic acid
-
Synonyms: 2-Benzoylcyclohex-4-enecarboxylic acid; (1RS,6SR)-6-benzoylcyclohex-3-enecarboxylic acid (cis).
-
Molecular Formula: C₁₄H₁₄O₃
-
Molecular Weight: 230.26 g/mol
Stereochemical Note: The compound possesses two chiral centers at C1 and C6. The relationship between the carboxylic acid (-COOH) and benzoyl (-COPh) groups determines the isomer.
-
Cis-Isomer: Substituents are on the same side of the ring plane.
-
Trans-Isomer: Substituents are on opposite sides of the ring plane.
Synthesis & Stereochemical Control
The formation of 6-Benzoyl-cyclohex-3-enecarboxylic acid follows a Diels-Alder [4+2] cycloaddition . The stereochemistry of the product is strictly governed by the geometry of the starting material, 3-benzoylacrylic acid .
Mechanism Pathway
-
Dienophile Preparation: Friedel-Crafts acylation of benzene with maleic anhydride yields cis-3-benzoylacrylic acid, which readily isomerizes to the more stable trans-3-benzoylacrylic acid (mp 94–96 °C).
-
Cycloaddition: Reaction with 1,3-butadiene .
-
Path A (Standard): Trans-3-benzoylacrylic acid + Butadiene
Trans -adduct (mp 156–157 °C). -
Path B (Controlled): Cis-3-benzoylacrylic acid + Butadiene
Cis -adduct (mp 180–182 °C).
-
Figure 1: Stereospecific synthesis pathways determining the melting point of the final product.
Experimental Characterization Protocol
To validate the purity and identity of your sample, use the following self-validating protocol.
A. Melting Point Determination
-
Equipment: Capillary melting point apparatus (e.g., Yanagimoto or equivalent).
-
Method:
-
Dry the sample under vacuum at 40 °C for 4 hours to remove solvent residues (solvates can depress MP).
-
Pack 2-3 mm of sample into a glass capillary.
-
Ramp temperature at 10 °C/min until 140 °C, then reduce to 1 °C/min.
-
Observation:
-
Trans-isomer: Onset ~155 °C, Clear melt ~157 °C.
-
Cis-isomer: Onset ~179 °C, Clear melt ~182 °C.
-
-
B. IR Spectroscopy Validation
Distinguish isomers by the fingerprint region and carbonyl stretching.
-
Cis-Isomer: Characteristic bands at ~1677 cm⁻¹ (C=O, ketone) and ~1704 cm⁻¹ (C=O, acid).
-
Trans-Isomer: Similar carbonyl shifts, but often shows distinct C-H bending patterns in the 900-1000 cm⁻¹ region due to ring puckering differences.
C. Purification (Recrystallization)
If the melting point is broad (e.g., 145–165 °C), the sample is likely a mixture of isomers or contains unreacted dienophile.
-
Solvent System: Ethanol/Water or Chloroform/Hexane.
-
Procedure: Dissolve crude solid in boiling ethanol. Add warm water until turbid. Cool slowly to 4 °C.
-
Expected Yield: ~80-85% recovery.
Comparison with Alternatives
| Feature | 6-Benzoyl-cyclohex-3-enecarboxylic acid | Benzoic Acid (Precursor) | 3-Benzoylacrylic Acid (Dienophile) |
| MP (°C) | 156-157 (Trans) / 180-182 (Cis) | 122 | 94-96 (Trans) |
| Solubility | Soluble in EtOH, CHCl₃; Insoluble in Water | Soluble in Hot Water | Soluble in Benzene, EtOH |
| Reactivity | Stable; Alkene can be hydrogenated | Weak Acid | Reactive Michael Acceptor |
| Use Case | Chiral Building Block, Drug Intermediate | Preservative, pH adjust | Synthesis Intermediate |
References
-
Organic Syntheses , Coll. Vol. 3, p. 109 (1955). Synthesis of β-Benzoylacrylic Acid. Link
-
Heterocycles , Vol. 93, No. 1, 2016. Asymmetric Synthesis of cis-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one Derivatives. (Reports MP of cis-isomer as 180-182 °C). Link
- Journal of the Chemical Society, Perkin Transactions. Conformational analysis of isomeric benzoyl-cyclohexanecarboxylic acids. (Discusses MP of trans-isomer ~156 °C).
-
PubChem , Compound Summary for CAS 31211-31-1. Link
A Comparative Guide to the Chiral HPLC Separation of 6-Benzoyl-cyclohex-3-enecarboxylic Acid Isomers
For researchers and professionals in pharmaceutical development, the stereoselective synthesis and analysis of chiral molecules are paramount. The specific three-dimensional arrangement of a molecule's atoms can dictate its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even harmful. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 6-Benzoyl-cyclohex-3-enecarboxylic acid isomers, a compound class of interest in medicinal chemistry.
The Analytical Challenge: Structural Considerations
6-Benzoyl-cyclohex-3-enecarboxylic acid possesses multiple stereocenters, making its separation a complex but critical task. The presence of a carboxylic acid moiety (pKa ~4-5) introduces specific challenges, such as potential peak tailing due to interactions with residual silanols on the silica support. Furthermore, the molecule contains a benzoyl group, which provides a site for π-π interactions, and a cyclohexene ring, which imparts conformational rigidity. A successful chiral method must exploit these structural features to achieve differential interaction with the chiral stationary phase.
Strategic Approach to Chiral Method Development
A systematic screening approach is the most efficient path to a successful chiral separation.[2] The process involves evaluating a select number of CSPs with diverse chiral recognition mechanisms under a few standardized mobile phase conditions.
The key to enantiomeric separation lies in the formation of transient diastereomeric complexes between the analyte and the CSP.[1][3] The stability of these complexes must differ between the enantiomers for separation to occur, a principle often explained by the three-point interaction model.[4][5]
Caption: A logical workflow for chiral HPLC method development.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical variable in chiral method development.[1] Based on the analyte's structure—an acidic compound with aromaticity—the following CSPs are recommended for initial screening.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Recommended Mobile Phase Modes | Potential Advantages for Target Analyte |
| Polysaccharide-Based | Chiralpak® AD, Chiralcel® OD, Lux® Amylose/Cellulose | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, π-π, and steric interactions with carbamate derivatives of amylose or cellulose.[1][4] | Normal Phase (NP), Polar Organic (PO), Reversed-Phase (RP) | High success rate and broad enantioselectivity.[1][3] The benzoyl group can engage in π-π stacking, and the carboxylic acid can hydrogen bond with the CSP. |
| Anion-Exchanger-Based | Chiralpak® QN-AX, QD-AX | Based on ionic exchange between the protonated chiral selector (derived from quinine or quinidine) and the anionic analyte.[6][7] This is supplemented by hydrogen bonding, π-π, and steric interactions.[7] | Polar Organic (PO) | Specifically designed for acidic compounds, offering high selectivity.[3][6][7] The mechanism directly utilizes the carboxylate group for primary interaction. |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® V2, T | Multi-modal interactions including ionic, hydrogen bonding, and inclusion complexation within the macrocyclic basket structure.[2][5] | Polar Ionic (PO), Reversed-Phase (RP) | Highly effective for ionizable molecules, including carboxylic acids.[2][5] The cyclohexene ring may fit within the chiral cavity. |
Performance Insights & Data
While experimental data for the exact target molecule is unavailable, the following table summarizes typical starting conditions and expected performance for structurally related acidic compounds based on literature and application notes.
| CSP Example | Column Dimensions | Mobile Phase (v/v) | Flow Rate (mL/min) | Expected Resolution (Rs) | Key Considerations |
| Lux® Cellulose-1 | 250 x 4.6 mm, 5 µm | n-Hexane / 2-Propanol / TFA (80:20:0.1) | 1.0 | > 1.5 | The addition of Trifluoroacetic Acid (TFA) is crucial to suppress analyte ionization and improve peak shape.[8][9][10] |
| Chiralpak® QN-AX | 150 x 4.6 mm, 5 µm | Methanol / Acetic Acid / Ammonium Acetate (consult manual) | 1.0 | > 2.0 | Mobile phase composition is complex; methanol is a versatile solvent, and additives control the eluotropic strength.[7] |
| CHIROBIOTIC® V2 | 250 x 4.6 mm, 5 µm | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1) | 1.0 | > 1.5 | Operates in a unique polar ionic mode where both acidic and basic additives are used to control ionization and interaction.[2] |
In-Depth Experimental Protocols
Below are detailed starting methodologies for screening the recommended CSPs. Systematic optimization will likely be required to achieve baseline separation.
Sample Preparation
Dissolve the racemic standard of 6-Benzoyl-cyclohex-3-enecarboxylic acid in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Ensure complete dissolution. If solubility is an issue in normal phase solvents, a stronger solvent like ethanol or methanol can be used for the stock solution, with final dilution in the mobile phase.[11]
Protocol 1: Polysaccharide CSP in Normal Phase
-
Column: Lux® Cellulose-1 (or Chiralpak® AD-H), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (due to the benzoyl chromophore)
-
Injection Volume: 5 µL
-
Rationale: This is a classic starting point for polysaccharide columns.[9] The hexane/alcohol ratio controls retention, while the small amount of TFA is critical for protonating the carboxylic acid, minimizing ionic interactions with the silica surface and ensuring sharp, symmetrical peaks.[10]
Protocol 2: Anion-Exchanger CSP in Polar Organic Mode
-
Column: Chiralpak® QN-AX, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol with acidic/salt additives. A typical starting point could be Methanol / Acetic Acid (100 / 0.1, v/v). Refer to the column-specific instruction manual for precise buffer recommendations.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Rationale: This method leverages a CSP specifically designed for acids.[7] The primary separation mechanism is ion-exchange between the negatively charged analyte and the positively charged CSP.[6][7] Methanol is an effective polar organic solvent that solvates the ionized species involved.[7]
Caption: Principle of chiral recognition on an anion-exchange CSP.
Trustworthiness: Method Validation and Optimization
A self-validating protocol requires clear success criteria. Aim for a resolution (Rs) value of > 1.5 for baseline separation. If initial screening shows partial separation (0.8 < Rs < 1.5), optimization is warranted.
-
Mobile Phase Strength: In normal phase, increasing the alcohol percentage will decrease retention. In polar organic mode on an anion-exchanger, adjusting the concentration of the acidic additive can significantly impact retention and selectivity.[7]
-
Acidic Additive: For polysaccharide columns, comparing TFA with acetic acid can sometimes improve peak shape or selectivity.[10]
-
Temperature: Lowering the column temperature often improves resolution by enhancing the stability differences of the transient diastereomeric complexes, although this may increase analysis time and backpressure.
By systematically applying these principles and protocols, researchers can confidently develop a robust and reliable chiral HPLC method for the separation of 6-Benzoyl-cyclohex-3-enecarboxylic acid isomers, ensuring the stereochemical purity and quality of their compounds.
References
- A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid. Benchchem.
- Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Lux HPLC Columns Tips for Care and Use. Phenomenex.
- HPLC Chiral Columns. Element Lab Solutions.
- Care and Use Notes for Lux SFC. realab.ua.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- APPLICATION. Phenomenex.
- Using pH LC to Control Selectivity of Acidic and Basic Compounds by HPLC. Phenomenex.
- Getting Started with Chiral Method Development Part Three. Regis Technologies.
- Chiral HPLC Method Development. I.B.S. Analytical.
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate.
- Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today.
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A Guide to the Structural Characterization of 6-Benzoyl-cyclohex-3-enecarboxylic acid and its Analogs
For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates biological activity, informs structure-activity relationships (SAR), and is a prerequisite for rational drug design. While spectroscopic methods provide valuable information about connectivity, only X-ray crystallography can deliver an unambiguous atomic-resolution structure. This guide focuses on the structural elucidation of 6-Benzoyl-cyclohex-3-enecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry.
As of the latest database searches, a public crystal structure for 6-Benzoyl-cyclohex-3-enecarboxylic acid has not been reported. This guide, therefore, serves a dual purpose: first, to provide a comprehensive roadmap for obtaining and analyzing its crystal structure, and second, to offer a comparative analysis with a structurally related compound for which crystallographic data is available. This approach provides a robust framework for researchers tackling the structural characterization of this molecule and its derivatives.
Physicochemical Properties of 6-Benzoyl-cyclohex-3-enecarboxylic acid
Before embarking on experimental work, it is crucial to understand the fundamental properties of the target molecule. This information, compiled from reliable chemical databases, informs decisions on solvent selection for synthesis, purification, and crystallization.
| Property | Value | Source |
| Molecular Formula | C14H14O3 | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| CAS Number | 31211-31-1 | |
| InChI | InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17) | [1] |
| SMILES | C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O | [1] |
Comparative Crystallographic Analysis: The Case of 6-Benzoyl-3,5-diphenylcyclohex-2-en-1-one
In the absence of a crystal structure for our target molecule, we can gain significant insights by examining a structurally similar compound. 6-Benzoyl-3,5-diphenylcyclohex-2-en-1-one shares the core benzoyl and cyclohexene moieties. Its crystal structure provides a valuable reference for understanding potential ring conformations and intermolecular interactions that might be present in 6-Benzoyl-cyclohex-3-enecarboxylic acid.
The crystal structure of this analog reveals that the central cyclohexenone ring adopts an envelope conformation.[2] The benzoyl group and the two phenyl rings are positioned in specific orientations relative to this central ring, and the crystal packing is stabilized by a network of C—H⋯O and C—H⋯π interactions.[2] This information is critical for hypothesizing how 6-Benzoyl-cyclohex-3-enecarboxylic acid might crystallize, particularly the role of the carboxylic acid in forming hydrogen-bonded dimers or chains.
| Crystallographic Parameter | 6-Benzoyl-3,5-diphenylcyclohex-2-en-1-one |
| Chemical Formula | C25H20O2 |
| Molecular Weight | 352.41 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.2365 (4) |
| b (Å) | 9.7989 (4) |
| c (Å) | 19.3759 (8) |
| α (°) | 90 |
| β (°) | 103.333 (2) |
| γ (°) | 90 |
| Volume (ų) | 1891.14 (13) |
| Z | 4 |
| Data Source | [2] |
Experimental Protocol for the Structural Determination of 6-Benzoyl-cyclohex-3-enecarboxylic acid
The following is a detailed, three-part experimental workflow designed to yield high-quality single crystals of 6-Benzoyl-cyclohex-3-enecarboxylic acid suitable for X-ray diffraction analysis.
Part A: Synthesis via Diels-Alder Reaction
The cyclohexene ring of the target molecule strongly suggests a Diels-Alder reaction as a plausible and efficient synthetic route.[3][4] This [4+2] cycloaddition would involve a substituted diene and a dienophile. A likely pathway is the reaction of a 1-benzoyl-1,3-butadiene derivative with acrylic acid.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzoyl-1,3-butadiene (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Dienophile: Add acrylic acid (1.1 equivalents) to the solution. The slight excess of the dienophile helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The carboxylic acid product should be readily identifiable by its polarity.
-
Characterization: Confirm the identity and purity of the synthesized 6-Benzoyl-cyclohex-3-enecarboxylic acid using NMR, IR, and mass spectrometry before proceeding to crystallization.
Part B: Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5] For a carboxylic acid like our target molecule, the propensity to form strong hydrogen bonds can be leveraged to promote crystallization.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Dissolve a small amount of the purified product in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof with less polar solvents like hexanes or toluene) to find a solvent system where the compound has moderate solubility.
-
Slow Evaporation (Preferred Method):
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop (1-2 µL) of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Sitting Drop: Place a larger drop (2-5 µL) of the concentrated solution in a well of a crystallization plate, next to a larger reservoir of the precipitant.
-
-
Crystal Harvesting: Once suitable crystals have formed (clear, well-defined edges), carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen for data collection.
Part C: X-ray Diffraction Analysis
This phase involves exposing the crystal to a focused beam of X-rays and analyzing the resulting diffraction pattern to determine the atomic structure.[6]
Step-by-Step Analysis Workflow:
-
Data Collection: Mount the flash-cooled crystal on a goniometer in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other structural parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final atomic coordinates are typically deposited in a crystallographic database.
Alternative Characterization Methods
In the absence of a crystal structure, a combination of other analytical techniques is essential for structural confirmation.
| Technique | Expected Observations for 6-Benzoyl-cyclohex-3-enecarboxylic acid |
| Infrared (IR) Spectroscopy | - Very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).[7][8] - Sharp C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).[9] - Sharp C=O stretch from the benzoyl ketone (approx. 1685 cm⁻¹).[10] - C=C stretches from the cyclohexene and aromatic rings (approx. 1600-1650 cm⁻¹). |
| ¹H NMR Spectroscopy | - Aromatic protons of the benzoyl group (approx. 7.4-8.0 ppm). - Olefinic protons of the cyclohexene ring (approx. 5.5-6.0 ppm). - Aliphatic protons on the cyclohexene ring, likely showing complex splitting patterns (approx. 2.0-3.5 ppm). - A very broad singlet for the carboxylic acid proton (downfield, >10 ppm).[11] |
| ¹³C NMR Spectroscopy | - Two carbonyl carbons: carboxylic acid (approx. 175-185 ppm) and ketone (approx. 190-200 ppm). - Aromatic and olefinic carbons (approx. 120-140 ppm). - Aliphatic carbons (approx. 20-50 ppm).[11] |
| Mass Spectrometry | - A clear molecular ion peak corresponding to the molecular weight (230.26 g/mol ). - Characteristic fragmentation patterns, such as the loss of the carboxyl group (-45 Da) and the benzoyl group (-105 Da).[12] |
Visualization of Workflows
To provide a clear overview of the experimental process, the following diagrams illustrate the key stages.
Sources
- 1. PubChemLite - 6-benzoyl-cyclohex-3-enecarboxylic acid (C14H14O3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Diels–Alder reactions of myrcene using intensified continuous-flow reactors [beilstein-journals.org]
- 4. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. longdom.org [longdom.org]
Elemental Analysis Standards & Validation Protocols: 6-Benzoyl-cyclohex-3-enecarboxylic Acid
Executive Summary
6-Benzoyl-cyclohex-3-enecarboxylic acid is a critical cyclohexene scaffold generated via the Diels-Alder cycloaddition of 1,3-butadiene and 3-benzoylacrylic acid. As a functionalized intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and Factor Xa inhibitors, its purity is paramount.
This guide establishes the elemental analysis (EA) standards required to validate this compound for pharmaceutical applications. Unlike simple identity checks (MS, IR), elemental analysis provides the only absolute metric for bulk material purity, detecting non-chromophoric impurities (water, inorganic salts, silica) that modern spectroscopic methods often miss.[1]
The "Standard" Criteria: Defining Purity
In drug development, "Standard Grade" for an intermediate like 6-Benzoyl-cyclohex-3-enecarboxylic acid is defined by the
The Golden Rule (Journal & Industry Standard)
For a compound to be considered pure (typically >95% or >98%), the experimental mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) must fall within 0.4% absolute deviation of the theoretical values.[1]
Theoretical Composition (C
-
Molecular Weight: 230.26 g/mol
-
Carbon (C): 73.03%
-
Hydrogen (H): 6.13%
-
Oxygen (O): 20.85% (Calculated by difference)
Acceptance Limits Table
| Element | Theoretical % | Lower Limit (-0.4%) | Upper Limit (+0.4%) | Failure Mode Interpretation |
| Carbon | 73.03 | 72.63 | 73.43 | Low: Trapped inorganic salts/silica. High: Solvent retention (e.g., Toluene, EtOAc).[1] |
| Hydrogen | 6.13 | 5.73 | 6.53 | High: Moisture (Hydration) or solvent trap. Low: Oxidation or decomposition. |
| Oxygen | 20.85 | N/A | N/A | Typically not measured directly; errors here reflect in C/H deviations. |
Comparative Analysis: EA vs. Modern Alternatives
While High-Resolution Mass Spectrometry (HRMS) and NMR are ubiquitous, they cannot replace Combustion Analysis (EA) for establishing a reference standard.
Method A: Combustion Analysis (The Gold Standard)[2]
-
Principle: Flash combustion at >1000°C converts the sample to CO
, H O, and N .[1] -
Why it wins: It measures the entire sample mass. If your sample contains 5% silica gel from a column or 3% sodium chloride from a quench, EA values will drop proportionally.[1]
-
Weakness: Requires relatively large sample size (2–5 mg) and is destructive.
Method B: HRMS (The Identity Check)
-
Principle: Measures mass-to-charge ratio (
) with ppm accuracy. -
Why it fails as a standard: HRMS confirms what the molecule is, not how much of it is there. A sample can be 80% pure and still give a perfect HRMS match if the impurities (e.g., salts, polymers) do not ionize.[1]
Method C: Quantitative NMR (qNMR) (The Specificity Check)
-
Principle: Uses an internal standard (e.g., Maleic Acid, TCNB) to integrate proton signals against a known molarity.[1]
-
Why it competes: Excellent for distinguishing the target compound from organic impurities (isomers, solvents).
-
Weakness: Blind to inorganic impurities (salts, silica) unless they affect relaxation times or solubility.
Comparison Matrix
| Feature | Combustion Analysis (EA) | HRMS | qNMR |
| Primary Utility | Bulk Purity (Solids) | Molecular Identity | Organic Purity |
| Detects Water? | Yes (Indirectly via H%) | No | Yes (if soluble) |
| Detects Salts? | Yes (Values drop) | No | No |
| Isomer Specific? | No | No | Yes |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg | 5–10 mg (Recoverable) |
Synthesis & Impurity Origins (Visualized)
Understanding the synthesis is crucial for interpreting EA errors. The Diels-Alder reaction often leaves specific residues that skew elemental data.
Figure 1: Synthesis pathway and origin of impurities affecting Elemental Analysis.
Experimental Protocol: Preparing the Standard
To achieve the
Step 1: Recrystallization
Avoid chromatography if possible, as silica gel leaching ruins EA.[1]
-
Dissolve crude solid in minimum hot Ethanol (95%).
-
Add warm water dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Filter and wash with cold 50% EtOH/Water.
Step 2: Vacuum Drying (Critical)
Standard high-vacuum drying is often insufficient due to the benzoyl group's steric bulk trapping solvent.
-
Equipment: Abderhalden drying pistol or vacuum oven with P
O desiccant. -
Conditions: 60°C at <1 mbar for 24 hours.
-
Note: If using Toluene in synthesis, verify removal via NMR first; Toluene (91% Carbon) will drastically inflate Carbon values even at trace levels.[1]
Step 3: Weighing & Encapsulation
-
Microbalance: Use a balance with 1
g readability (e.g., Mettler Toledo XPR).[1] -
Container: Tin (Sn) capsules are preferred for this compound. The flash combustion of Tin (exothermic) aids the complete oxidation of the aromatic rings.
-
Mass: Target 2.000 mg
0.050 mg.
Decision Logic: When to Accept the Standard
Use this logic flow to interpret your EA results and validate the material.
Figure 2: Logic flow for interpreting Elemental Analysis data.
Troubleshooting Common Failures
-
High Carbon (+0.8%): Likely Toluene or Xylene retention. Action: Grind sample to fine powder and re-dry at higher temp (80°C).
-
High Hydrogen (+0.5%) & Low Carbon (-0.3%): Mono-hydrate formation. Action: Calculate theoretical values for C
H O H O. If this matches, report as "Monohydrate".[1] -
Low Carbon & Hydrogen (> -1.0%): Inorganic contamination (Silica, Na
SO ).[1] Action: Dissolve in EtOAc, filter through a 0.2 m PTFE membrane, and re-crystallize.[1]
References
-
ACS Publications. (2022).[2] Author Guidelines for Elemental Analysis Criteria. American Chemical Society.[3] [Link]
-
National Institutes of Health (NIH). (2021). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
-
Royal Society of Chemistry. (2023). Characterization of Organic Compounds: Elemental Analysis Standards. RSC Publishing.[2][3] [Link]
-
PubChem. (2024). 6-Benzoyl-cyclohex-3-enecarboxylic acid Compound Summary. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
